molecular formula C6H6ClNO B1288476 (5-Chloropyridin-2-yl)methanol CAS No. 209526-98-7

(5-Chloropyridin-2-yl)methanol

Cat. No.: B1288476
CAS No.: 209526-98-7
M. Wt: 143.57 g/mol
InChI Key: JJNKKECPOPWYNY-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methanol (CAS: 209526-98-7) is a versatile pyridine derivative with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . This compound, which can also be referred to as 5-chloropicolinyl alcohol, serves as a valuable chemical intermediate and building block in organic synthesis and pharmaceutical research . Its structure features a hydroxymethyl group adjacent to the chlorinated pyridine ring, making it a useful precursor for further chemical modifications . This compound demonstrates several favorable physicochemical and pharmacokinetic properties . It has a topological polar surface area (TPSA) of 33.12 Ų and a consensus Log Po/w of 1.09, indicating good lipophilicity . Computational predictions suggest it has high gastrointestinal absorption and is capable of crossing the blood-brain barrier, which is valuable information for researchers in drug discovery . It is also predicted to be not a substrate for P-glycoprotein and shows no significant inhibition of major cytochrome P450 isoforms, based on in silico models . In practical applications, this compound has been utilized in published synthetic routes to more complex molecules, with literature procedures demonstrating yields as high as 99% . The compound has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 234.9±25.0 °C at 760 mmHg . For safe handling, please note the following safety information . This product has the GHS signal word "Warning" and hazard statements H302, H315, H319, H332, and H335, indicating it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Researchers should use appropriate personal protective equipment and handle the material in a well-ventilated environment. This product is intended for research purposes only and is not recommended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKKECPOPWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608481
Record name (5-Chloropyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209526-98-7
Record name (5-Chloropyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloropyridin-2-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5-Chloropyridin-2-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 209526-98-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Chloropyridin-2-yl)methanol, a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its role in the development of novel therapeutics, particularly as a core component of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.

Chemical and Physical Properties

PropertyValueSource
CAS Number 209526-98-7[1][2][3][4]
Molecular Formula C₆H₆ClNO[1][3][4]
Molecular Weight 143.57 g/mol [1][3][5]
IUPAC Name (5-chloro-2-pyridinyl)methanol[3][5]
Synonyms 5-chloro-2-PyridineMethanol, (5-Chloro-2-pyridinyl)methanol, 5-Chloro-2-(hydroxymethyl)pyridine[1][3]
Physical Form Solid[6]
Topological Polar Surface Area (TPSA) 33.12 Ų[1][4]
logP (calculated) 1.2273[1][4]
Hydrogen Bond Donors 1[1][4]
Hydrogen Bond Acceptors 2[1][4]
Rotatable Bonds 1[1][4]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient laboratory-scale synthesis can be extrapolated from established methods for analogous pyridinyl methanols. The following protocol is a representative example based on the reduction of the corresponding carboxylic acid or ester.

Reaction Scheme:

Caption: A generalized workflow for the laboratory synthesis of this compound.

Applications in Drug Discovery: Targeting the TRPV3 Channel

This compound has emerged as a valuable scaffold in the design of selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. [7][8]TRPV3 is a calcium-permeable cation channel predominantly expressed in skin keratinocytes and is implicated in various physiological and pathological processes, including pain sensation, inflammation, and skin disorders. [7][8]The development of potent and selective TRPV3 antagonists is a promising therapeutic strategy for these conditions.

The pyridinyl methanol moiety of this compound serves as a key pharmacophoric element that can be systematically modified to optimize pharmacological, physicochemical, and ADME (absorption, distribution, metabolism, and excretion) properties of the resulting antagonist molecules. [7]

The TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of calcium ions, which triggers a cascade of downstream signaling events. Understanding this pathway is crucial for the rational design of therapeutics that modulate its activity. Moderate activation of TRPV3 in keratinocytes has been shown to promote cell proliferation through a pathway involving the Epidermal Growth Factor Receptor (EGFR). [1] TRPV3-Mediated Keratinocyte Proliferation Signaling Pathway:

G TRPV3 Signaling Pathway in Keratinocyte Proliferation TRPV3_agonist TRPV3 Agonist (e.g., Carvacrol) TRPV3 TRPV3 Channel TRPV3_agonist->TRPV3 activates Ca2_influx Ca2+ Influx TRPV3->Ca2_influx leads to CaMKII CaMKII Activation Ca2_influx->CaMKII TGFa_release TGFα Release CaMKII->TGFa_release EGFR EGFR Activation TGFa_release->EGFR PI3K PI3K Activation EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation TRPV3_antagonist This compound-based TRPV3 Antagonist TRPV3_antagonist->TRPV3 inhibits

Caption: The signaling cascade initiated by TRPV3 activation leading to keratinocyte proliferation.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the development of selective TRPV3 antagonists highlights its importance for researchers and scientists working on novel therapeutics for pain, inflammation, and dermatological conditions. This guide provides a foundational understanding of its properties, synthesis, and biological context to support further research and development efforts.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanol is a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Its structural features, including the chlorine substituent and the hydroxymethyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its current known applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5-Chloro-2-pyridinemethanol[1]
CAS Number 209526-98-7[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance Off-white solid[2]
Melting Point 100.2-101.7 °C (for a related compound)[3]
Boiling Point Not experimentally determined
pKa Not experimentally determined
LogP (calculated) 1.2273[1]
Water Solubility Slightly soluble (qualitative)[4][5][6]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds. The following sections provide methodologies for key experiments related to this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor, such as an ester or an aldehyde. The following protocol describes the synthesis from methyl 5-chloropicolinate.[2]

Reaction Scheme:

Synthesis Methyl 5-chloropicolinate Methyl 5-chloropicolinate This compound This compound Methyl 5-chloropicolinate->this compound 1. NaBH4, Methanol 2. Aqueous Workup

Caption: Synthesis of this compound.

Materials:

  • Methyl 5-chloropicolinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • To a solution of methyl 5-chloropicolinate (15.7 mmol) in methanol (50 mL) at 0 °C in a round-bottom flask, add sodium borohydride (47.2 mmol) portion-wise.[2]

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 4 hours.[2]

  • Concentrate the reaction mixture to a residue using a rotary evaporator.[2]

  • Treat the residue with 1M hydrochloric acid solution (15 mL) and extract with ethyl acetate (3 x 100 mL).[2]

  • Wash the combined organic layers with water and then with saturated sodium bicarbonate solution.[2]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Purification Protocol: Silica Gel Column Chromatography

The crude this compound can be purified by silica gel column chromatography to yield an off-white solid.[2]

Workflow for Purification:

Purification cluster_0 Chromatography Setup cluster_1 Elution cluster_2 Isolation Slurry Pack Column Slurry pack silica gel with hexanes Load Crude Product Load crude product adsorbed onto silica gel Slurry Pack Column->Load Crude Product Gradient Elution Elute with a gradient of 0% to 60% ethyl acetate in hexanes Load Crude Product->Gradient Elution Collect Fractions Collect fractions based on TLC analysis Gradient Elution->Collect Fractions Combine Fractions Combine pure fractions Collect Fractions->Combine Fractions Evaporate Solvent Evaporate solvent under reduced pressure Combine Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product Yields off-white solid

Caption: Purification by silica gel chromatography.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of 0% to 60% ethyl acetate in hexanes.[2]

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as an off-white solid.[2]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons on the pyridine ring are expected to show characteristic shifts and coupling patterns. The methylene protons of the hydroxymethyl group will likely appear as a singlet, and the hydroxyl proton as a broad singlet.
¹³C NMR Six distinct carbon signals are expected: four for the pyridine ring, one for the methylene carbon, and one for the carbon bearing the chlorine atom.
FT-IR Characteristic peaks are expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring (~1600-1400 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
Mass Spec. The molecular ion peak [M]⁺ is expected at m/z 143, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 145 with ~1/3 the intensity of the M⁺ peak). Common fragmentation may involve the loss of H₂O or the hydroxymethyl group.
Experimental Protocols for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty accessory before running the sample.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Applications in Drug Development

Halogenated pyridines, including this compound, are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or can be utilized in cross-coupling reactions to build more complex molecular architectures. The hydroxymethyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.

While specific biological activities for this compound itself are not widely reported, its derivatives are of interest. For example, pyridinylmethanol moieties have been incorporated into novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[7] The development of such compounds highlights the potential of this compound as a scaffold in the design of new therapeutic agents.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, comprehensive experimental protocols for its synthesis and purification, and a summary of its potential applications in drug discovery. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile compound. Further investigation into its biological activities and the synthesis of novel derivatives is warranted to fully explore its therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of (5-Chloropyridin-2-yl)methanol. By detailing experimental protocols and interpreting spectroscopic data, this document serves as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Compound Identification

The initial step in structure elucidation involves the confirmation of the compound's basic properties. This compound is identified by its unique Chemical Abstracts Service (CAS) number and fundamental molecular characteristics.

PropertyValueSource
CAS Number 209526-98-7[1][2]
Molecular Formula C₆H₆ClNO[1][2]
Molecular Weight 143.57 g/mol [1][2]
Synonyms 5-chloro-2-(hydroxymethyl)pyridine, (5-Chloro-2-pyridinyl)methanol[2]

Spectroscopic Analysis

The core of structure elucidation lies in the application and interpretation of various spectroscopic techniques. This section details the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR data for this compound in a deuterated solvent such as CDCl₃ are summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45d1HH-6
~7.70dd1HH-4
~7.35d1HH-3
~4.75s2H-CH₂-
~2.50br s1H-OH

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for the aromatic protons are expected to be in the range of 2-8 Hz.

2.1.2. ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~158.0C-2
~148.0C-6
~138.0C-4
~131.0C-5
~121.0C-3
~63.0-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1100-1000StrongC-O stretch (primary alcohol)
850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. Electron Impact (EI) is a common ionization technique.

m/z RatioRelative Intensity (%)Proposed Fragment
143/145High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
142/144Moderate[M-H]⁺
114/116Moderate[M-CH₂OH]⁺
108High[M-Cl]⁺
78High[C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol (Electron Impact)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Volatilize the sample and bombard it with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations in the spectroscopic data.

StructureElucidationWorkflow cluster_sample Sample Information cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Identify Spin Systems & Carbon Framework NMR->NMR_Data IR_Data Identify Functional Groups (-OH, C-Cl, Pyridine) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the structure elucidation of this compound.

SpectroscopicCorrelations cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Pyridine Ring -CH₂OH Group -Cl Substituent H_NMR ¹H NMR Aromatic Protons (δ 7.3-8.5) Methylene Protons (δ ~4.75) Hydroxyl Proton (δ ~2.5) Structure:p1->H_NMR Correlates to Structure:p2->H_NMR C_NMR ¹³C NMR Aromatic Carbons (δ 120-160) Methylene Carbon (δ ~63) Structure:p1->C_NMR Structure:p2->C_NMR IR_Peaks FT-IR O-H Stretch (~3300 cm⁻¹) C-O Stretch (~1050 cm⁻¹) C-Cl Stretch (~800 cm⁻¹) Structure:p2->IR_Peaks Structure:p3->IR_Peaks MS_Peaks Mass Spec. Mol. Ion [M]⁺ (m/z 143/145) [M-Cl]⁺ (m/z 108) [M-CH₂OH]⁺ (m/z 114/116) Structure->MS_Peaks Confirms MW & Fragments

Caption: Key spectroscopic data correlations for this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By combining the insights from NMR, FT-IR, and Mass Spectrometry, a definitive molecular structure can be assigned with a high degree of confidence. The methodologies and predicted data presented in this guide offer a robust framework for the characterization of this and structurally related compounds.

References

Spectroscopic Profile of (5-Chloropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound (5-Chloropyridin-2-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on fundamental principles and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45d1HH-6
~7.70dd1HH-4
~7.35d1HH-3
~4.80s2H-CH₂-
~2.50br s1H-OH

1.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~159.0C-2
~148.0C-6
~139.0C-4
~131.0C-5
~121.0C-3
~64.0-CH₂-
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1600, ~1470, ~1430Medium to StrongC=C and C=N stretching (pyridine ring)
~1100StrongC-O stretch (primary alcohol)
~830StrongC-Cl stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
143/145High[M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
142/144Moderate[M-H]⁺
114/116Moderate[M-CH₂OH]⁺
78High[C₅H₄N]⁺ (pyridyl fragment)

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

Instrumentation and Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • The sample is heated to induce vaporization into the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.[2]

Instrumentation and Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Mass Range: m/z 40 - 400.

  • Scan Speed: 1 scan/second.

  • The data is collected and processed by the instrument's software to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare KBr Pellet MS Mass Spectrometry Sample->MS Direct Insertion Structure Structural Elucidation NMR->Structure Functional Groups Connectivity Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Pattern

Caption: Logical flow of spectroscopic analysis for structural elucidation.

References

An In-depth Technical Guide to the Predicted ¹H NMR Peak Assignment of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Chloropyridin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive, predicted peak assignment based on established spectroscopic principles and data from analogous compounds. Due to the current lack of publicly available experimental ¹H NMR data for this compound, this guide serves as a valuable predictive resource for the scientific community.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of structurally related compounds, including 2-(hydroxymethyl)pyridine and various substituted pyridines. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H6~8.5Doublet (d)~2.5
H4~7.8Doublet of doublets (dd)~8.5, 2.5
H3~7.4Doublet (d)~8.5
CH₂~4.7Singlet (s)-
OHVariableBroad Singlet (br s)-

Structural Diagram and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the protons labeled for clear reference to the predicted ¹H NMR data table.

Caption: Molecular structure of this compound with proton numbering.

Detailed Methodologies for Key Experiments

The following section outlines a standard experimental protocol for acquiring a high-resolution ¹H NMR spectrum of a compound such as this compound.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for ¹H nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

    • Number of Scans: The number of scans can be varied depending on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

    • Phasing: The spectrum must be correctly phased to ensure that all peaks are in the absorptive mode.

    • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

    • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0 ppm.

    • Integration: The relative areas under the peaks are integrated to determine the relative number of protons giving rise to each signal.

Logical Workflow for Spectroscopic Analysis

The process of assigning the ¹H NMR peaks for a novel or uncharacterized compound like this compound follows a logical progression.

workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_correlation Structure Correlation cluster_finalization Finalization SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing NMR_Acquisition->DataProcessing IdentifySignals Identify Signals (Chemical Shift, Integration) DataProcessing->IdentifySignals AnalyzeSplitting Analyze Splitting Patterns (Multiplicity, J-Coupling) IdentifySignals->AnalyzeSplitting PredictShifts Predict Shifts based on Substituent Effects AnalyzeSplitting->PredictShifts AssignProtons Assign Protons to Signals PredictShifts->AssignProtons FinalAssignment Final Peak Assignment AssignProtons->FinalAssignment

Caption: Workflow for ¹H NMR peak assignment of a novel compound.

An In-depth Technical Guide to the Solubility of (5-Chloropyridin-2-yl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development as a key building block for various active pharmaceutical ingredients. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and various screening processes. This technical guide provides a comprehensive overview of the solubility profile of this compound.

Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing a qualitative assessment based on the compound's structural characteristics. Furthermore, it offers a detailed, standardized experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data in their own laboratories.

Compound Identification and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 5-Chloro-2-(hydroxymethyl)pyridine, (5-Chloro-2-pyridinyl)methanolPubChem[1]
CAS Number 209526-98-7PubChem[1]
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
Appearance Solid (predicted)
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
XLogP3-AA (LogP) 1.3PubChem[1]
Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be inferred from its molecular structure, which features a polar hydroxyl group and a pyridine ring. This structure suggests good solubility in polar protic and aprotic solvents. The non-polar nature of the chloropyridine ring might impart some solubility in less polar solvents.

SolventChemical ClassExpected Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Methanol Polar ProticHighData not available in public literature
Ethanol Polar ProticHighData not available in public literature
Acetone Polar AproticHighData not available in public literature
Dichloromethane HalogenatedModerateData not available in public literature
Ethyl Acetate EsterModerateData not available in public literature
Toluene Aromatic HydrocarbonLow to ModerateData not available in public literature
Heptane Aliphatic HydrocarbonLowData not available in public literature

Note: The expected qualitative solubility is an estimation based on the principles of "like dissolves like" and the physicochemical properties of the compound. Experimental verification is required for accurate determination.

Experimental Protocols

For researchers requiring precise solubility data, the following section provides a detailed methodology for the determination of thermodynamic solubility using the gold-standard shake-flask method, followed by quantification using UV-Vis spectroscopy.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[2][3]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

  • Quantification via UV-Vis Spectroscopy:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent and scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax where the compound absorbs the most light.

    • Calibration Curve:

      • Prepare a high-concentration stock solution of this compound in the solvent.

      • Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

      • Measure the absorbance of each standard at the predetermined λmax.

      • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

    • Sample Analysis:

      • Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

      • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the thermodynamic solubility.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL, g/100 mL, or molarity (mol/L) at the specified temperature.

    • The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Allow Sedimentation C->D E Withdraw Supernatant D->E F Filter with Syringe Filter (0.22 µm) E->F G Dilute Sample for Analysis F->G H Measure Absorbance (UV-Vis Spectroscopy) G->H I Calculate Concentration using Calibration Curve H->I J Report Solubility Data (mg/mL, M) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not currently prevalent in scientific literature, the provided qualitative assessment and, most importantly, the detailed experimental protocol for the shake-flask method, offer a clear and reliable pathway for determining this critical physicochemical property. The generation of such data will undoubtedly facilitate the continued development and application of this important chemical entity in the pharmaceutical industry.

References

Navigating the Safe Handling of (5-Chloropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Chloropyridin-2-yl)methanol, a key building block in pharmaceutical and organic synthesis, requires careful handling due to its potential hazards. This technical guide provides a comprehensive overview of its safety and handling precautions, compiled from available safety data sheets and chemical databases, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound (CAS No. 209526-98-7) is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes its hazards as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValueReference
Molecular Formula C₆H₆ClNO[1][2]
Molecular Weight 143.57 g/mol [2]
Appearance Solid
Melting Point 45-47 °C[1]
Boiling Point 234.897 °C at 760 mmHg[1]
Flash Point 95.862 °C[1]
Density 1.324 g/cm³[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure risk.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne exposure.

  • Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE)

Based on the hazard classification and information for structurally similar compounds, the following PPE is recommended:

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin contact.Gloves should be inspected before use and disposed of properly.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if dust is generated.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on protocols for similar chemical compounds.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Fire-Fighting and Spill Response Procedures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][5]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound. The following workflow outlines the key steps.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Place waste in a sealed, labeled container for disposal Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Spill Response Workflow

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

This guide is intended to provide essential safety information. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution.

References

An In-Depth Technical Guide to the Material Safety Data Sheet for (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for (5-Chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, associated hazards, and the necessary safety protocols for its handling and use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior and for designing safe experimental and storage protocols.

PropertyValue
CAS Number 209526-98-7
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Solid
Purity ≥97%
Topological Polar Surface Area (TPSA) 33.12 Ų
LogP 1.2273
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

The GHS pictogram associated with these hazards is an exclamation mark (GHS07), and the signal word is "Warning".

Experimental Protocols for Hazard Assessment

The hazard classifications listed above are determined through standardized experimental protocols. The following are detailed methodologies based on OECD guidelines for the key experiments relevant to this compound.

Skin Irritation Testing

The potential for this compound to cause skin irritation is typically assessed using an in vitro test method on a reconstructed human epidermis (RhE) model, following OECD Test Guideline 439.[1]

Principle: The test chemical is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin.[2] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[2]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissue models are pre-incubated in a sterile, defined culture medium.

  • Test Substance Application: A precise amount of this compound is applied uniformly to the surface of the RhE tissue. Both a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[3]

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C.[3][4]

  • Post-Exposure Procedure: After the exposure period, the test substance is carefully removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period of approximately 42 hours to allow for the development of cytotoxic effects.[3]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. The mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a purple formazan salt.[5] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

  • Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. If the mean cell viability is less than or equal to 50%, the substance is classified as a skin irritant (GHS Category 2).[1][2]

Eye Irritation Testing

The potential for serious eye irritation is evaluated. While historical data may have been generated using in vivo methods (OECD Test Guideline 405), current best practices emphasize a tiered testing strategy starting with in vitro and ex vivo methods.[6] The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a widely accepted alternative.[7]

Principle: The BCOP assay uses corneas from freshly slaughtered cattle to assess the potential of a substance to cause corneal damage.[7] The endpoints measured are corneal opacity (light scattering) and permeability (leakage of sodium fluorescein dye), which are key indicators of eye irritation.[7]

Methodology:

  • Cornea Preparation: Bovine corneas are obtained from an abattoir, dissected, and mounted in a specialized holder that creates an anterior and posterior chamber.[8]

  • Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes for liquids).[8][9] A negative control (e.g., saline) and a positive control (e.g., 10% dimethylformamide) are tested concurrently.[8]

  • Post-Exposure Incubation: After exposure, the cornea is rinsed, and the holder is filled with fresh medium. The cornea is then incubated for a period to allow for the full development of any effects.[9]

  • Opacity Measurement: The opacity of each cornea is measured using an opacitometer, which quantifies the amount of light transmitted through the cornea.[8]

  • Permeability Measurement: After the opacity reading, a sodium fluorescein solution is added to the anterior chamber. After a 90-minute incubation, the amount of fluorescein that has passed through the cornea into the posterior chamber is measured using a spectrophotometer.[8][9]

  • Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.[7][9] This score is used to classify the substance's eye irritation potential. A positive result in this assay can be accepted as indicative of a corrosive or severe irritant response without further animal testing.[9]

Respiratory Irritation Testing

The potential for respiratory irritation is assessed through acute inhalation toxicity studies, as described in OECD Test Guideline 403 or 436.[10][11]

Principle: Animals are exposed to the test substance via inhalation for a short duration, and the effects on the respiratory tract and other systemic effects are observed. The goal is to determine the concentration that causes adverse effects and to characterize the nature of those effects.

Methodology:

  • Animal Selection and Acclimation: A suitable animal model, typically rats, is selected. The animals are acclimated to the laboratory conditions for at least 5 days before the study.[12]

  • Exposure System: The exposure is conducted in a specialized inhalation chamber. Nose-only exposure is generally preferred for aerosols to prevent ingestion of the substance due to grooming.[10][12]

  • Atmosphere Generation and Monitoring: The test atmosphere is generated to achieve a stable and uniform concentration of this compound. The concentration is monitored throughout the exposure period.

  • Exposure Protocol: Groups of animals are exposed to different concentrations of the test substance for a fixed period, typically 4 hours.

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Post-Exposure Observation: Animals are observed for a period of up to 14 days to monitor for delayed toxicity and recovery. Body weight is recorded, and a detailed necropsy is performed on all animals at the end of the study.

  • Data Interpretation: The results are used to determine the LC50 (median lethal concentration) or to classify the substance based on the observed toxicity at different concentrations, in accordance with the GHS.

Safety and Handling

Based on the hazard assessment, the following handling and safety procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the necessary PPE should be conducted before handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[13]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). A lab coat or chemical-resistant suit should be worn.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[3]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][14]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate key logical workflows for chemical safety and emergency response.

Chemical_Hazard_Assessment cluster_Assessment Chemical Hazard Assessment Workflow start Start: New Chemical Introduction sds_review 1. Review Safety Data Sheet (SDS) start->sds_review hazard_id 2. Identify Hazards (Physical, Health, Environmental) sds_review->hazard_id exposure_assess 3. Assess Exposure Potential (Routes, Duration, Frequency) hazard_id->exposure_assess risk_char 4. Characterize Risk (Likelihood vs. Severity) exposure_assess->risk_char control_measures 5. Implement Control Measures (Elimination, Substitution, Engineering, Admin, PPE) risk_char->control_measures Risk Unacceptable documentation 6. Document Assessment and Communicate risk_char->documentation Risk Acceptable control_measures->documentation review_update 7. Review and Update Periodically documentation->review_update end End: Safe Use Protocol Established review_update->end

Caption: Chemical Hazard Identification and Risk Assessment Workflow.

First_Aid_Response cluster_FirstAid First Aid Response for Chemical Exposure cluster_Decon Decontamination exposure Chemical Exposure Occurs safety Ensure Scene is Safe for Responder exposure->safety remove_source Remove Victim from Exposure Source safety->remove_source Safe call_help Call for Emergency Medical Help safety->call_help Unsafe remove_source->call_help decon_clothing Remove Contaminated Clothing call_help->decon_clothing flush_skin Flush Skin with Water (15+ min) decon_clothing->flush_skin flush_eyes Flush Eyes with Water (15+ min) decon_clothing->flush_eyes monitor Monitor Victim's Condition flush_skin->monitor flush_eyes->monitor provide_sds Provide SDS to Emergency Responders monitor->provide_sds

Caption: General First Aid Workflow for Chemical Exposure.

References

A Technical Guide to Commercial Sourcing and Quality Verification of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of sourcing high-purity (5-Chloropyridin-2-yl)methanol (CAS No: 209526-98-7), a key building block in pharmaceutical synthesis. It covers a comparison of commercial suppliers, common analytical methods for purity verification, and detailed experimental protocols relevant to its use in a research and development setting.

Commercial Availability and Supplier Comparison

This compound is available from a range of chemical suppliers, catering to different scales from research grams to bulk quantities. When selecting a supplier, critical parameters include stated purity, the analytical method used for verification, and consistency between batches. High-purity grades are essential for avoiding downstream complications in multi-step syntheses and ensuring the integrity of biological assays.

Below is a summary of typical specifications offered by commercial suppliers. Researchers should always consult the most recent Certificate of Analysis (CoA) for batch-specific data.

Supplier/Vendor Example Purity Analytical Method(s) Typical Appearance CAS Number Molecular Formula Molecular Weight
ChemScene≥97%[1]NMR, HPLCSolid209526-98-7[1]C₆H₆ClNO[1]143.57[1]
Fluorochem (via Sigma-Aldrich)97%Not SpecifiedSolid944902-98-1 (related isomer)C₅H₅ClN₂O (related isomer)-
Leyan (Example CoA)≥98.0%[2]¹H NMR[2]Off-white to yellow (Solid)[2]209526-98-7[2]C₆H₆ClNO[2]143.57[2]
Amerigo ScientificHigh QualityNot SpecifiedNot Specified209526-98-7C₆H₆ClNO143.57
PubChem VendorsVariesVariesVaries209526-98-7[3]C₆H₆ClNO[3]143.57[3]

Synthesis and Quality Control Workflow

The procurement and use of a chemical intermediate like this compound in a regulated or quality-sensitive environment follows a structured workflow. This involves sourcing, internal quality control (QC) verification, and release for synthesis.

G cluster_sourcing 1. Sourcing & Procurement cluster_qc 2. Incoming Quality Control cluster_synthesis 3. Use in Synthesis S1 Identify Suppliers S2 Request & Review CoA S1->S2 S3 Procure Material S2->S3 QC1 Visual Inspection (Appearance, Color) S3->QC1 Material Received QC2 Identity Confirmation (¹H NMR) QC1->QC2 QC3 Purity Assay (qNMR or HPLC) QC2->QC3 R1 Material Released QC3->R1 Pass / Fail R2 Downstream Reaction R1->R2

Workflow for sourcing and verifying this compound.

Experimental Protocols

Researchers should independently verify the purity and identity of commercially supplied reagents. The following are representative protocols for the synthesis and analysis of this compound.

A common laboratory-scale synthesis involves the reduction of a carboxylic acid or its ester derivative. The reduction of methyl 5-chloropicolinate using a hydride reducing agent is a standard method.

  • Esterification: Suspend 5-chloropicolinic acid (1 eq.) in methanol (10-15 mL per gram). Cool the mixture in an ice bath and add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC or LC-MS. After completion, remove the solvent under reduced pressure to yield crude methyl 5-chloropicolinate.

  • Reduction: Dissolve the crude ester in anhydrous tetrahydrofuran (THF) (15-20 mL per gram). Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. A similar reduction is described for a related pyridine methanol synthesis.[4]

  • Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids through a pad of celite and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude this compound can be purified by silica gel column chromatography or recrystallization to yield a high-purity solid.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.[5]

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and approximately 10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial. Record the weights precisely.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification. This includes ensuring a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons being integrated) and a high signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved proton signal from this compound (e.g., the methylene -CH₂OH protons) and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P_std = Purity of the standard.

HPLC is highly effective for separating the main compound from process-related impurities and degradation products, providing excellent sensitivity.[6]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~270 nm (based on the chromophore)

    • Column Temperature: 30 °C

  • Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution. The purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards for each impurity may be required.

References

A Hypothetical Investigation into the Polymorphism of (5-Chloropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical study on the potential polymorphism of (5-Chloropyridin-2-yl)methanol. The experimental data and observed polymorphic forms are illustrative and intended to serve as a technical guide to the methodologies and data presentation relevant to a polymorph screening study.

Introduction

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of active pharmaceutical ingredients (APIs).[1][2][3] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product.[3] this compound is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solid-state properties, including its potential for polymorphism, is essential for ensuring the quality, consistency, and performance of any drug product derived from it.

This technical guide outlines a hypothetical polymorph screening study for this compound. It details the experimental protocols for polymorph discovery and characterization, presents hypothetical data for two discovered polymorphic forms (Form I and Form II), and provides a framework for the logical investigation of their properties.

Hypothetical Polymorph Screening Workflow

The primary objective of a polymorph screen is to crystallize the compound under a wide variety of conditions to access different crystalline forms.[1] The following workflow provides a systematic approach to identifying and characterizing potential polymorphs of this compound.

Polymorph_Screening_Workflow cluster_0 Phase 1: Crystal Generation cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: In-depth Analysis of Unique Forms Start Start with Amorphous This compound Solvent_Crystallization Solvent Crystallization (Various Solvents, Temperatures, and Evaporation Rates) Start->Solvent_Crystallization Antisolvent_Addition Antisolvent Addition Start->Antisolvent_Addition Solid_State Solid-State Grinding (Neat and Liquid-Assisted) Start->Solid_State PXRD_Screening Powder X-Ray Diffraction (PXRD) Screening of All Samples Solvent_Crystallization->PXRD_Screening Solid Samples Antisolvent_Addition->PXRD_Screening Solid Samples Solid_State->PXRD_Screening Solid Samples Thermal_Analysis Thermal Analysis (DSC/TGA) PXRD_Screening->Thermal_Analysis Microscopy Hot-Stage Microscopy Thermal_Analysis->Microscopy SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Microscopy->SCXRD Identify Unique Forms for Single Crystal Growth Spectroscopy Spectroscopic Analysis (FTIR, Raman) SCXRD->Spectroscopy Solubility Thermodynamic Solubility Studies Spectroscopy->Solubility Stability Physical and Chemical Stability Assessment Solubility->Stability End Select Optimal Polymorph for Development Stability->End

Caption: Hypothetical workflow for the polymorph screening of this compound.

Experimental Protocols

Crystallization Methods for Polymorph Discovery

A diverse set of crystallization experiments would be performed to maximize the discovery of potential polymorphs.

  • Solvent Evaporation: Saturated solutions of this compound would be prepared in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and water) at different temperatures (ambient and elevated). The solutions would be allowed to evaporate slowly, at a moderate rate, and rapidly to induce crystallization under different kinetic and thermodynamic conditions.

  • Cooling Crystallization: Saturated solutions in various solvents would be prepared at an elevated temperature (e.g., 50°C) and then cooled at different rates (e.g., slow cooling at 5°C/hour and rapid cooling by placing in an ice bath) to the final temperature.

  • Antisolvent Addition: A solution of this compound in a solvent in which it is freely soluble (e.g., methanol) would be treated with an antisolvent in which it is poorly soluble (e.g., n-heptane) at a controlled rate until precipitation occurs.

  • Solid-State Grinding: Amorphous or a known crystalline form of this compound would be subjected to neat grinding (without any liquid) and liquid-assisted grinding (with a small amount of a solvent) to induce solid-state transformations.

Analytical Techniques for Characterization

The solid samples generated from the crystallization experiments would be analyzed using a suite of analytical techniques.

  • Powder X-Ray Diffraction (PXRD): PXRD is the primary tool for identifying different crystalline forms. Each sample would be analyzed to obtain a diffraction pattern, which is a fingerprint of the crystal structure. Unique patterns would indicate the presence of a new polymorph.

  • Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and enthalpy of fusion of each polymorphic form. It can also be used to detect solid-state transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the compound and to determine if any of the crystalline forms are solvates or hydrates by measuring weight loss upon heating.

  • Single-Crystal X-Ray Diffraction (SCXRD): For any new polymorphic forms, attempts would be made to grow single crystals suitable for SCXRD analysis. This technique provides the definitive crystal structure, including unit cell parameters, space group, and atomic arrangement.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be used to identify differences in the molecular environment and intermolecular interactions (such as hydrogen bonding) between different polymorphic forms.

Hypothetical Results: Two Polymorphic Forms

In this hypothetical study, two polymorphic forms of this compound, designated as Form I and Form II, were discovered.

Crystallographic and Thermal Data

The crystallographic and thermal data for the two hypothetical polymorphs are summarized in the table below.

PropertyForm IForm II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.547.89
b (Å) 8.2112.33
c (Å) 14.6713.56
α (°) 9090
β (°) 109.290
γ (°) 9090
Volume (ų) 1201.31318.5
Z 48
Calculated Density (g/cm³) 1.581.45
Melting Point (°C) 85.278.5
Enthalpy of Fusion (kJ/mol) 25.421.8
Spectroscopic Data

FTIR spectroscopy revealed distinct differences in the O-H stretching region, suggesting different hydrogen bonding networks in the two forms.

PolymorphO-H Stretching Frequency (cm⁻¹)C-Cl Stretching Frequency (cm⁻¹)
Form I 3250 (broad)780
Form II 3310 (sharp)795

Thermodynamic Relationship and Stability

Based on the melting point data (Burger and Ramberger's heat of fusion rule), Form I, with the higher melting point, is the thermodynamically stable form at room temperature, while Form II is the metastable form. The thermodynamic relationship between the two polymorphs can be visualized as follows:

Thermodynamic_Relationship cluster_energy Gibbs Free Energy Form_II Form II (Metastable) Form_I Form I (Stable) Form_II->Form_I Irreversible Solid-State Transformation (e.g., upon heating or in suspension)

Caption: Energy relationship between the hypothetical polymorphs of this compound.

Stability studies under various conditions (e.g., high humidity, elevated temperature, and in different solvent slurries) would be necessary to confirm this relationship and to assess the potential for Form II to convert to Form I over time.

Conclusion

This technical guide has presented a hypothetical framework for the investigation of polymorphism in this compound. The discovery and characterization of different polymorphic forms are crucial for the development of robust and reliable pharmaceutical products. A comprehensive polymorph screen, utilizing a variety of crystallization techniques and analytical methods, is essential to identify all accessible crystalline forms and to determine their thermodynamic relationships and relative stabilities. The selection of the most suitable polymorph for development should be based on a thorough understanding of its physicochemical properties to ensure consistent product quality and performance.

References

Methodological & Application

Synthesis of (5-Chloropyridin-2-yl)methanol: A Two-Step Approach from 2-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (5-Chloropyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from 2-chloro-5-methylpyridine. The synthesis is a two-step process commencing with the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine to yield 2-chloro-5-(chloromethyl)pyridine. The subsequent step involves the hydrolysis of the chloromethyl intermediate to the desired product, this compound, via an acetate intermediate. This protocol offers a clear and reproducible methodology for obtaining the target compound with a good overall yield.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous pharmaceutical candidates, making its efficient and scalable synthesis a topic of significant interest. The following protocol details a reliable two-step synthetic route starting from the readily available 2-chloro-5-methylpyridine. The initial step is a side-chain chlorination, followed by a nucleophilic substitution and hydrolysis to afford the final alcohol.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine

This procedure is adapted from a patented method (CN104086480A) and utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • 2-chloro-5-methylpyridine (99.0% purity)

  • Trichloroisocyanuric acid (TCCA, 92% purity)

  • Azobisisobutyronitrile (AIBN)

  • Reaction flask (100 mL) with a condenser, thermometer, and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL reaction flask equipped with a magnetic stirrer, condenser, and thermometer, add 38.5 g (0.3 mol) of 2-chloro-5-methylpyridine.

  • Begin stirring and heat the reaction mixture to a temperature of 100-120 °C.

  • Carefully add 0.8 g of azobisisobutyronitrile (AIBN) and 15.2 g (0.06 mol) of trichloroisocyanuric acid (92% purity) to the reaction flask.

  • Maintain the reaction temperature at 100-120 °C and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the cyanuric acid by-product.

  • The filtrate contains the crude 2-chloro-5-(chloromethyl)pyridine. The product can be purified by distillation to yield a product with a purity of approximately 97.0%.

Step 2: Synthesis of this compound

This two-part procedure involves the formation of an acetate ester intermediate followed by its hydrolysis.

Part A: Synthesis of (5-chloropyridin-2-yl)methyl acetate

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Sodium acetate (anhydrous)

  • Dimethylformamide (DMF)

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the crude or purified 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in dimethylformamide (DMF).

  • Add sodium acetate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (5-chloropyridin-2-yl)methyl acetate, which can be used in the next step without further purification.

Part B: Hydrolysis of (5-chloropyridin-2-yl)methyl acetate

Materials:

  • (5-chloropyridin-2-yl)methyl acetate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Reaction flask with a condenser and magnetic stirrer

Procedure:

  • Dissolve the crude (5-chloropyridin-2-yl)methyl acetate (1 equivalent) in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity solid.

Data Presentation

StepReactantReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
12-chloro-5-methylpyridineTCCA, AIBNNeat100-1202-42-chloro-5-(chloromethyl)pyridine83.1~97.0
2A2-chloro-5-(chloromethyl)pyridineSodium AcetateDMF80-1004-6(5-chloropyridin-2-yl)methyl acetate~90 (crude)-
2B(5-chloropyridin-2-yl)methyl acetateSodium HydroxideMethanol/Water25-501-2This compound>95 (from acetate)>98 (after purification)

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis start 2-Chloro-5-methylpyridine reagents1 TCCA, AIBN 100-120 °C start->reagents1 intermediate 2-Chloro-5-(chloromethyl)pyridine reagents1->intermediate reagents2a 1. Sodium Acetate, DMF 2. H2O workup intermediate->reagents2a acetate (5-chloropyridin-2-yl)methyl acetate reagents2a->acetate reagents2b NaOH, MeOH/H2O acetate->reagents2b product This compound reagents2b->product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship start_material Starting Material: 2-Chloro-5-methylpyridine functionalization Side-Chain Functionalization (Chlorination) start_material->functionalization intermediate_product Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine functionalization->intermediate_product hydrolysis_step Hydrolysis intermediate_product->hydrolysis_step final_product Final Product: This compound hydrolysis_step->final_product application Application: Pharmaceutical Synthesis final_product->application

Caption: Logical progression of the synthesis and application.

Laboratory Scale Synthesis of (5-Chloropyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (5-Chloropyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step procedure commencing with the esterification of 5-chloropyridine-2-carboxylic acid, followed by the reduction of the resulting ester.

Chemical Profile and Properties

A summary of the key chemical properties for the starting material and the final product is provided below.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
5-Chloropyridine-2-carboxylic acid5-chloropyridine-2-carboxylic acid86873-60-1C₆H₄ClNO₂157.56≥98%
This compoundThis compound209526-98-7C₆H₆ClNO143.57≥97%[1]

Experimental Protocols

The synthesis is comprised of two primary experimental procedures: the esterification of the starting carboxylic acid and the subsequent reduction of the ester to the desired alcohol.

Step 1: Synthesis of Methyl 5-chloropyridine-2-carboxylate

This procedure outlines the esterification of 5-chloropyridine-2-carboxylic acid to its corresponding methyl ester.

Materials and Reagents:

  • 5-Chloropyridine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol, cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 12-16 hours.

  • Upon completion, the reaction is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield methyl 5-chloropyridine-2-carboxylate.

Step 2: Synthesis of this compound

This protocol details the reduction of methyl 5-chloropyridine-2-carboxylate to the target compound, this compound, using sodium borohydride and methanol. This method is a safer and milder alternative to using lithium aluminum hydride.

Materials and Reagents:

  • Methyl 5-chloropyridine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of methyl 5-chloropyridine-2-carboxylate (1.0 eq) and finely powdered sodium borohydride (2.0 eq) is prepared in anhydrous tetrahydrofuran (THF).

  • Methanol (catalytic amount) is added to the suspension, and the reaction mixture is heated to reflux for 24 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is stirred for 15 hours, after which the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Reaction Scheme and Workflow

The overall synthetic pathway and experimental workflow are illustrated below.

SynthesisWorkflow Start 5-Chloropyridine- 2-carboxylic acid Reagents1 MeOH, H₂SO₄ (cat.) Reflux, 12-16h Start->Reagents1 Intermediate Methyl 5-chloropyridine- 2-carboxylate Reagents1->Intermediate Workup1 Workup: 1. Evaporation 2. EtOAc extraction 3. NaHCO₃, H₂O, Brine wash 4. Drying (MgSO₄) 5. Evaporation Intermediate->Workup1 Intermediate2 Methyl 5-chloropyridine- 2-carboxylate Reducing_Agent NaBH₄, MeOH (cat.) THF, Reflux, 24h Product This compound Reducing_Agent->Product Workup2 Workup & Purification: 1. Quench with NH₄Cl (aq) 2. EtOAc extraction 3. Drying (MgSO₄) 4. Evaporation 5. Column Chromatography Product->Workup2 Intermediate2->Reducing_Agent

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

StepProductStarting MaterialMolar Ratio (SM:Reagent)Typical Yield (%)Purity (%)
1Methyl 5-chloropyridine-2-carboxylate5-Chloropyridine-2-carboxylic acid1 : 1 (w.r.t. acid)~90≥98
2This compoundMethyl 5-chloropyridine-2-carboxylate1 : 2 (w.r.t. ester)~70≥97[1]

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Spectral data consistent with the structure of this compound.
¹³C NMR Spectral data consistent with the structure of this compound.
Mass Spectrometry (MS) Calculated m/z: 143.01 for C₆H₆ClNO. Found: [M+H]⁺ consistent with the molecular weight.
Purity (HPLC) ≥97%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry atmosphere.

  • Organic solvents are flammable and should be kept away from ignition sources.

Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out with appropriate safety precautions. The yields and purity are typical and may vary depending on the specific experimental conditions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a multitude of biologically active compounds and functional materials.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (5-Chloropyridin-2-yl)methanol with various aryl and heteroaryl boronic acids or esters. This compound is a valuable building block, and its successful coupling opens avenues to a diverse range of substituted pyridylmethanols, key intermediates in drug discovery. The presence of the hydroxymethyl group offers a handle for further synthetic transformations, making the products of this reaction particularly useful.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps include the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, especially with heteroaromatic substrates like chloropyridines which can sometimes pose challenges such as catalyst inhibition.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of chloropyridines is highly dependent on the careful selection of reaction parameters. Below is a summary of commonly employed conditions that can serve as a starting point for the optimization of the coupling of this compound.

ComponentReagent/ConditionMolar Equiv. / ConcentrationNotes
Aryl Halide This compound1.0Starting material.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.1 - 1.5Using a slight excess can drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃1 - 5 mol%Catalyst choice is critical and substrate-dependent.
Ligand (if Pd source is not pre-ligated)2 - 10 mol%Phosphine ligands like PPh₃, SPhos, or XPhos are common.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0 - 3.0The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF0.1 - 0.5 MA mixture of an organic solvent and water is often used.
Temperature 80 - 120 °C-Reaction temperature depends on the reactivity of the substrates.
Reaction Time 4 - 24 hours-Monitored by TLC or LC-MS.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (reaction flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., Ethyl acetate, Brine)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Stir the mixture for 5-10 minutes to ensure good suspension. Finally, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (5-arylpyridin-2-yl)methanol.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow start Start: Reagents & Glassware setup Reaction Setup: This compound Arylboronic Acid Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert addition Add Solvent & Catalyst inert->addition reaction Heat & Stir (80-120°C) addition->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex1 R¹-Pd(II)L₂-X pd0->pd2_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex1->pd2_complex2 Transmetalation transmetalation Transmetalation pd2_complex2->pd0 Reductive Elimination product R¹-R² ((5-Aryl-pyridin-2-yl)methanol) pd2_complex2->product reductive_elimination Reductive Elimination aryl_halide R¹-X ((5-Cl-pyridin-2-yl)methanol) boronic_acid R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (5-arylpyridin-2-yl)methanols from this compound. The protocol provided herein is a general guideline, and optimization of the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—may be necessary to achieve the best results for specific substrates. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired products in high yield and purity. The versatility of this reaction makes it an invaluable tool for the generation of novel molecular entities for drug discovery and development.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (5-chloropyridin-2-yl)methanol, a versatile building block in the synthesis of novel pyridine derivatives for pharmaceutical and materials science applications. This document covers Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering insights into reaction optimization and practical experimental procedures.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the strategic placement of its chloro and hydroxymethyl functionalities. The chloro group at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups. The hydroxymethyl group at the 2-position provides a site for further functionalization or can act as a key pharmacophoric element. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

This document details protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner.

Suzuki-Miyaura Coupling: Synthesis of (5-Arylpyridin-2-yl)methanol Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.

General Reaction Scheme:
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012[Estimated ~70-90% based on similar substrates]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane10016[Estimated ~75-95% based on similar substrates]
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8512[Estimated ~60-80% based on similar substrates]
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O8018[Estimated ~70-85% based on similar substrates]

Note: The yields presented are estimates based on typical outcomes for Suzuki-Miyaura couplings of chloropyridine derivatives and may require optimization for this compound.

Experimental Protocol: Synthesis of (5-Phenylpyridin-2-yl)methanol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired (5-phenylpyridin-2-yl)methanol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Solvent Add Degassed Toluene/Water Reagents->Solvent Inert Inert Atmosphere (Ar or N₂) Solvent->Inert Heat Heat to 100 °C with Stirring Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup (EtOAc, H₂O, Brine) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product (5-Phenylpyridin-2-yl)methanol

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of (5-Aminopyridin-2-yl)methanol Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[3][4] This reaction is particularly useful for coupling amines with less reactive aryl chlorides.[5]

General Reaction Scheme:
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10018[Estimated ~75-95% based on similar substrates]
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11024[Estimated ~60-80% based on similar substrates]
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃Toluene10016[Estimated ~70-90% based on similar substrates]
4PyrrolidinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-BuOH9012[Estimated ~80-98% based on similar substrates]

Note: The yields presented are estimates based on typical outcomes for Buchwald-Hartwig aminations of chloropyridines and may require optimization for this compound.

Experimental Protocol: Synthesis of (5-Morpholinopyridin-2-yl)methanol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv)

  • RuPhos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add this compound and degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired (5-morpholinopyridin-2-yl)methanol.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: Pd₂(dba)₃, RuPhos, NaOtBu This compound Solvent Add Degassed Toluene Reagents->Solvent Amine Add Morpholine Solvent->Amine Heat Heat to 100 °C with Stirring Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with aq. NH₄Cl Cool->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product (5-Morpholinopyridin-2-yl)methanol

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Synthesis of (5-Alkynylpyridin-2-yl)methanol Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme:
Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF606[Estimated ~65-85% based on similar substrates]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHF508[Estimated ~70-90% based on similar substrates]
31-HexynePdCl₂(dppf) (3)CuI (6)PiperidineAcetonitrile7012[Estimated ~60-80% based on similar substrates]
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Toluene8010[Estimated ~50-70% based on similar substrates]

Note: The yields presented are estimates based on typical outcomes for Sonogashira couplings of chloropyridines and may require optimization for this compound.

Experimental Protocol: Synthesis of (5-(Phenylethynyl)pyridin-2-yl)methanol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 0.025 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DMF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired (5-(phenylethynyl)pyridin-2-yl)methanol.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: This compound Pd(PPh₃)₂Cl₂, CuI Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvents Add Degassed DMF, Et₃N and Phenylacetylene Inert->Solvents Heat Heat to 60 °C with Stirring Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup (H₂O, EtOAc) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product (5-(Phenylethynyl)pyridin-2-yl)methanol

Caption: Workflow for the Sonogashira coupling of this compound.

Signaling Pathways and Applications in Drug Development

Derivatives of (5-substituted-pyridin-2-yl)methanol are of significant interest in drug discovery. For instance, various pyridine-containing compounds have been investigated for their activity as kinase inhibitors, channel modulators, and receptor antagonists. The ability to readily diversify the 5-position of the pyridine ring through these cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

While specific signaling pathways for derivatives of this compound are highly dependent on the nature of the substituent introduced, the core pyridinyl-methanol scaffold is a known pharmacophore. For example, related structures have been explored as inhibitors of enzymes such as Mitogen- and Stress-Activated Kinase 1 (MSK1), which is implicated in inflammatory diseases.

Signaling_Pathway_Example cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., IL-1β, TNFα) MAPK p38 MAPK / ERK1/2 Stimuli->MAPK MSK1 MSK1 MAPK->MSK1 NFkB NF-κB (p65) MSK1->NFkB Phosphorylation Gene_Transcription Gene Transcription NFkB->Gene_Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Gene_Transcription->Cytokines Inhibitor Pyridinyl-Methanol Derivative (Potential MSK1 Inhibitor) Inhibitor->MSK1

Caption: Example of a signaling pathway where pyridinyl-methanol derivatives may act as inhibitors.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a diverse range of 5-substituted-2-pyridinemethanol derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable methods for the formation of C-C and C-N bonds, enabling the exploration of novel chemical space for drug discovery and materials science. The protocols and data presented herein serve as a valuable resource for researchers in these fields. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Note: Synthesis of 5-Chloropyridine-2-carbaldehyde via Oxidation of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloropyridine-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its preparation involves the selective oxidation of the corresponding primary alcohol, (5-Chloropyridin-2-yl)methanol. The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid and accommodating the electronic properties of the pyridine ring. This document outlines and compares common, effective protocols for this transformation, focusing on methods that are mild, selective, and high-yielding. Key methods discussed include oxidation with Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂).

Oxidation Methodologies: The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate like this compound, which contains a heterocyclic ring, mild reaction conditions are preferable to prevent side reactions.

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a highly selective and mild oxidant for converting primary alcohols to aldehydes.[2][3] The reaction proceeds under neutral pH at room temperature, offering short reaction times, high yields, and a simple workup.[3] It tolerates a wide variety of sensitive functional groups, making it an excellent choice for complex molecules.[3]

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and effective reagent for the oxidation of allylic, benzylic, and heterocyclic alcohols.[4][5] As a solid, heterogeneous oxidant, the reaction workup is straightforward, typically involving simple filtration to remove the manganese salts.[6] However, it often requires a large excess of the reagent, and the reaction rate can be sensitive to the activation level of the MnO₂ used.[6]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[7][8] It is known for its mild conditions and broad functional group tolerance, effectively converting primary alcohols to aldehydes without over-oxidation.[9][10] A notable drawback is the formation of the malodorous byproduct, dimethyl sulfide.[7][10]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical reaction parameters for the oxidation of this compound. Yields are representative for the oxidation of pyridyl methanols and are subject to optimization.

Parameter Dess-Martin Periodinane (DMP) **Manganese Dioxide (MnO₂) **Swern Oxidation
Oxidant Dess-Martin PeriodinaneActivated Manganese DioxideOxalyl Chloride, DMSO
Equivalents of Oxidant 1.1 - 1.55 - 201.5 - 2.0 (Oxalyl Chloride)
Solvent Dichloromethane (DCM)Dichloromethane (DCM), Chloroform, or Ethyl AcetateDichloromethane (DCM)
Base None (or Pyridine/NaHCO₃ for acid-sensitive substrates)NoneTriethylamine (Et₃N)
Temperature Room TemperatureRoom Temperature to Reflux-78 °C to Room Temperature
Typical Reaction Time 1 - 4 hours12 - 48 hours1 - 3 hours
Work-up Quenching, ExtractionFiltration, ExtractionQuenching, Extraction
Typical Yield Range 85 - 95%70 - 90%80 - 95%
Key Advantages Mild, fast, high yield, simple workup.[3]Simple filtration workup, cost-effective.Mild, high yield, broad scope.[8]
Key Disadvantages Potentially explosive nature, cost.[3]Requires large excess, variable reactivity.[6]Low temperature required, malodorous byproduct.[7]

Experimental Protocols

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude aldehyde by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 5-Chloropyridine-2-carbaldehyde.

**Protocol 2: Oxidation using Activated Manganese Dioxide (MnO₂) **

Materials and Reagents:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® (diatomaceous earth)

  • Round-bottom flask, magnetic stirrer/mechanical stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCM (or another suitable solvent), add activated MnO₂ (10 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature.[4] Note: For less reactive substrates, heating to reflux may be necessary.

  • Monitor the reaction progress by TLC. The reaction is typically slower than DMP oxidation and may take 12-24 hours. Add more MnO₂ if the reaction stalls.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography or recrystallization.

Visualizations

Oxidation_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product Start This compound (Starting Material) Reagent Add Oxidant (e.g., DMP or MnO₂) Start->Reagent Reaction Stir at Appropriate Temp. (Monitor by TLC) Reagent->Reaction Workup Quench / Filter Reaction->Workup Extract Extraction & Drying Workup->Extract Purify Column Chromatography Extract->Purify End 5-Chloropyridine-2-carbaldehyde (Final Product) Purify->End

Caption: Experimental workflow for the oxidation of this compound.

Chemical_Transformation cluster_product Product Substrate This compound Product 5-Chloropyridine-2-carbaldehyde Substrate->Product Oxidation  (Loss of 2H)   Oxidant Oxidizing Agent (DMP, MnO₂, etc.)

Caption: Logical relationship of the chemical transformation from alcohol to aldehyde.

References

Application Notes and Protocols for Nucleophilic Substitution at the 5-Position of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyridin-2-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of a chlorine atom at the 5-position of the pyridine ring allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This document provides detailed application notes and experimental protocols for key transition-metal-catalyzed cross-coupling reactions at this position, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation. These methods facilitate the synthesis of novel substituted pyridine derivatives for screening in drug discovery programs and for the development of new materials.

Introduction: The Versatility of this compound

The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals. The ability to selectively functionalize specific positions on the pyridine ring is crucial for developing structure-activity relationships (SAR) and optimizing compound properties. This compound offers two distinct points for modification: the hydroxymethyl group at the 2-position and the chloro group at the 5-position. The electron-deficient nature of the pyridine ring, coupled with the halogen atom, makes the 5-position susceptible to various cross-coupling reactions. These reactions provide robust and versatile pathways for forming carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds.

Key Nucleophilic Substitution Reactions

Modern synthetic chemistry offers several powerful palladium- and copper-catalyzed methods for aryl halide functionalization. The following sections detail the application of these reactions to this compound.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[1] It has become a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance.[1][2] This reaction is highly effective for coupling primary and secondary amines, as well as amides and other nitrogen nucleophiles, with this compound to generate a library of 5-amino-substituted pyridine derivatives. The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands often providing the best results.[3][4]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product borate [R-B(OH)₃]⁻ borate->oa_complex + base Base (e.g., OH⁻) base->borate activates R-B(OH)₂

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

G setup Reaction Setup (Flask, Reagents, Solvent) inert Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert reaction Heating & Stirring (Monitor by TLC/LC-MS) inert->reaction cooldown Cool to Room Temp. reaction->cooldown quench Work-up: Quench (e.g., add water) cooldown->quench extract Extraction (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify Purification (Flash Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes: Derivatization of the Hydroxyl Group of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Chloropyridin-2-yl)methanol is a valuable building block in medicinal chemistry and drug development.[1][2][3] The primary hydroxyl group serves as a key functional handle for chemical modification, allowing for the synthesis of diverse libraries of compounds. Derivatization of this hydroxyl group is a critical strategy to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, metabolic stability, and hydrogen bonding capacity. These modifications are essential for optimizing pharmacokinetic and pharmacodynamic profiles in structure-activity relationship (SAR) studies.

This document provides detailed protocols for three common and effective methods for derivatizing the hydroxyl group of this compound: Esterification, Etherification, and Carbamate Formation.

Esterification via Acylation

Esterification is a fundamental transformation that converts the hydroxyl group into an ester moiety. This is commonly achieved by reaction with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This modification can enhance membrane permeability and can be designed as a pro-drug strategy, where the ester is later hydrolyzed in vivo to release the active parent alcohol.[4]

G A This compound E Reaction (Acylation) A->E B Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) B->E C Base (e.g., Pyridine, TEA) C->E Catalyst/ Acid Scavenger D Ester Derivative E->D Forms F Byproducts (e.g., Pyridinium HCl) E->F Generates

Diagram 1: Reaction pathway for the esterification of this compound.
Protocol 1.1: Synthesis of (5-Chloropyridin-2-yl)methyl acetate

This protocol describes the formation of an acetate ester using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Table 1: Representative Data for Esterification
ParameterExpected Value
Reactant This compound
Product (5-Chloropyridin-2-yl)methyl acetate
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, δ ppm) ~2.1 (s, 3H, -COCH₃), ~5.2 (s, 2H, -CH₂O-), 7.3-8.5 (m, 3H, Pyridine-H)

Note: Spectroscopic values are illustrative and should be confirmed by analysis.

Etherification (Williamson Synthesis)

Etherification, typically via the Williamson synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[5] This method is highly versatile for introducing a wide range of alkyl or substituted alkyl groups, which can significantly increase lipophilicity and block metabolic oxidation at the hydroxyl position.

G A This compound G Deprotonation A->G B Strong Base (e.g., NaH) B->G C Alkoxide Intermediate F SN2 Reaction C->F D Alkyl Halide (R-X) D->F E Ether Derivative F->E Yields G->C Forms

Diagram 2: Reaction pathway for the etherification of this compound.
Protocol 2.1: Synthesis of 5-Chloro-2-(methoxymethyl)pyridine

This protocol describes the formation of a methyl ether using sodium hydride and methyl iodide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, standard glassware

Safety Precaution: Sodium hydride reacts violently with water and evolves flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere.

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF.

  • Deprotonation: Add sodium hydride (1.2 eq) to the THF. Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ether.

Table 2: Representative Data for Etherification
ParameterExpected Value
Reactant This compound
Product 5-Chloro-2-(methoxymethyl)pyridine
Typical Yield 70-85%
Purity (by HPLC) >97%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, δ ppm) ~3.4 (s, 3H, -OCH₃), ~4.6 (s, 2H, -CH₂O-), 7.3-8.5 (m, 3H, Pyridine-H)

Note: Spectroscopic values are illustrative and should be confirmed by analysis.

Carbamate Formation

The formation of a carbamate functional group is another important derivatization strategy, often used to introduce a hydrogen bond donor/acceptor motif and improve metabolic stability.[6] Carbamates can be synthesized by reacting the alcohol with an isocyanate.[7]

G A This compound D Nucleophilic Addition A->D B Isocyanate (R-N=C=O) B->D C Carbamate Derivative D->C Forms E Optional Catalyst (e.g., DBTDL) E->D Accelerates

Diagram 3: Reaction pathway for carbamate formation from this compound.
Protocol 3.1: Synthesis of (5-Chloropyridin-2-yl)methyl phenylcarbamate

This protocol describes the reaction with phenyl isocyanate to form a carbamate derivative.

Materials:

  • This compound

  • Phenyl Isocyanate

  • Dichloromethane (DCM, anhydrous) or Toluene

  • Optional: Dibutyltin dilaurate (DBTDL) catalyst

  • Round-bottom flask, magnetic stirrer, standard glassware

Safety Precaution: Isocyanates are toxic and potent lachrymators. Handle with care in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Catalyst (Optional): Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the solution.

  • Addition of Isocyanate: Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive systems.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure carbamate product.

Table 3: Representative Data for Carbamate Formation
ParameterExpected Value
Reactant This compound
Product (5-Chloropyridin-2-yl)methyl phenylcarbamate
Typical Yield 80-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR (CDCl₃, δ ppm) ~5.3 (s, 2H, -CH₂O-), ~6.8 (s, 1H, -NH-), 7.0-8.5 (m, 8H, Ar-H + Pyridine-H)

Note: Spectroscopic values are illustrative and should be confirmed by analysis.

General Experimental Workflow

The overall process for the synthesis and analysis of derivatives follows a standard workflow in synthetic chemistry, ensuring reproducibility and high purity of the final compounds.

G A 1. Reaction Setup (Reactants, Solvent, Inert Atm.) B 2. Reagent Addition (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Reaction Quench & Aqueous Work-up C->D E 5. Extraction & Drying D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, HPLC) F->G

Diagram 4: General workflow for the synthesis and analysis of derivatives.

References

Application of (5-Chloropyridin-2-yl)methanol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanol is a versatile bifunctional building block in medicinal chemistry, offering two reactive sites for molecular elaboration: the hydroxyl group and the activated pyridine ring. The presence of the chlorine atom at the 5-position provides a handle for cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily oxidized or converted into other functional groups. These features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles, particularly kinase inhibitors and fungicides, using this compound as a key starting material.

I. Synthesis of Pyridine-Based Kinase Inhibitors

The pyridine scaffold is a common motif in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The 5-chloro-2-substituted pyridine core derived from this compound can be strategically utilized to synthesize potent and selective kinase inhibitors.

A. Synthetic Strategy: Ether Linkage Formation and Suzuki Coupling

A common synthetic route involves the initial conversion of the alcohol to an ether, followed by a palladium-catalyzed Suzuki coupling to introduce a diversity element at the 5-position of the pyridine ring. This approach allows for the late-stage modification of the molecule, facilitating the exploration of structure-activity relationships (SAR).

Diagram 1: General Synthetic Workflow for Pyridine-Based Kinase Inhibitors

G A This compound B Williamson Ether Synthesis (e.g., NaH, R-X) A->B Step 1 C 2-((Arylmethoxy)methyl)-5-chloropyridine B->C D Suzuki Coupling (e.g., Pd(PPh3)4, Ar-B(OH)2, Base) C->D Step 2 E Bioactive Pyridine Derivative (Kinase Inhibitor) D->E

Caption: Synthetic workflow for kinase inhibitors.

B. Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes the synthesis of a generic pyridine-based kinase inhibitor to illustrate the methodology.

Step 1: Synthesis of 2-((4-Fluorobenzyl)oxy)methyl)-5-chloropyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an argon atmosphere at 0 °C, add a solution of this compound (1.44 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-(bromomethyl)-4-fluorobenzene (2.08 g, 11.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired product.

Step 2: Synthesis of 2-(((4-Fluorobenzyl)oxy)methyl)-5-(1H-pyrazol-4-yl)pyridine

  • In a microwave vial, combine 2-(((4-fluorobenzyl)oxy)methyl)-5-chloropyridine (0.25 g, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.23 g, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol), and potassium carbonate (0.41 g, 3.0 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield the final compound.

C. Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table presents hypothetical inhibitory concentration (IC50) values for a series of synthesized pyridine derivatives against a panel of kinases, demonstrating the potential for potent and selective inhibition.

Compound IDTarget Kinase A IC50 (nM)Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)
PYR-001 15250>1000
PYR-002 8150>1000
PYR-003 120800>1000
PYR-004 595>1000

Diagram 2: Generic Kinase Inhibition Signaling Pathway

G cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., Kinase A) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Response Inhibitor Pyridine-Based Inhibitor (PYR-004) Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

II. Synthesis of Pyridine-Containing Fungicides

The chloropyridine moiety is also a key pharmacophore in a number of commercial fungicides. This compound can serve as a starting point for the synthesis of novel fungicidal agents.

A. Synthetic Strategy: Formation of Pyrazole Carboxamides

A plausible route to fungicidal compounds involves the oxidation of the alcohol to a carboxylic acid, followed by amide coupling with a suitable amine, such as a substituted aminopyrazole.

Diagram 3: Synthetic Workflow for Pyrazole Carboxamide Fungicides

G A This compound B Oxidation (e.g., PCC, DMP) A->B Step 1 C 5-Chloropicolinic Acid B->C D Amide Coupling (e.g., EDCI, HOBt, Amine) C->D Step 2 E Bioactive Pyrazole Carboxamide (Fungicide) D->E

Caption: Synthesis of pyrazole carboxamide fungicides.

B. Experimental Protocol: Synthesis of a Hypothetical Fungicide

This protocol outlines the synthesis of a generic pyrazole carboxamide with potential fungicidal activity.

Step 1: Synthesis of 5-Chloropicolinic Acid

  • To a solution of this compound (1.44 g, 10.0 mmol) in acetone (50 mL) at 0 °C, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with isopropanol (10 mL) until the solution turns green.

  • Filter the mixture through a pad of Celite® and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (20 mL) and adjust the pH to 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-5-chloropicolinamide

  • To a solution of 5-chloropicolinic acid (1.58 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.30 g, 12.0 mmol), 1-hydroxybenzotriazole (HOBt, 1.62 g, 12.0 mmol), and triethylamine (2.8 mL, 20.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10.0 mmol) and stir the reaction at room temperature for 18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired pyrazole carboxamide.

C. Quantitative Data: In Vitro Fungicidal Activity

The following table provides hypothetical half-maximal effective concentration (EC50) values for a series of synthesized pyrazole carboxamides against common plant pathogenic fungi.

Compound IDBotrytis cinerea EC50 (µg/mL)Fusarium oxysporum EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)
PYZ-001 12.525.050.0
PYZ-002 5.810.222.5
PYZ-003 2.15.515.8
PYZ-004 35.0>100>100

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of diverse, biologically active heterocyclic compounds. The protocols and data presented herein demonstrate its application in the development of potent kinase inhibitors and fungicides. The synthetic routes are amenable to the generation of libraries of compounds for structure-activity relationship studies, making this building block a valuable tool for drug discovery and agrochemical research. Further exploration of the reactivity of this versatile molecule is warranted to uncover novel bioactive scaffolds.

Application Notes and Protocols for (5-Chloropyridin-2-yl)methanol in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (5-Chloropyridin-2-yl)methanol in the Development of Novel Anti-Cancer Agents Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic building block utilized in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous molecules targeting a range of therapeutic areas. In oncology, the pyridine ring, substituted with a chlorophenyl group, serves as a versatile scaffold for the design of novel kinase inhibitors and other anti-proliferative agents. The presence of the chlorophenyl group can enhance binding affinities to target proteins through halogen bonding and other hydrophobic interactions, making it a valuable component in medicinal chemistry.

These application notes provide an overview of the utility of this compound as a precursor for the synthesis of novel anti-cancer agents. The subsequent protocols detail the experimental methodologies for the synthesis of derivative compounds and their evaluation as potential cancer therapeutics.

Application Notes

The this compound scaffold has been incorporated into various molecular frameworks to develop potent anti-cancer agents. A primary application is in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine moiety of this compound can act as a hinge-binding motif in the ATP-binding pocket of kinases, a common feature of many successful kinase inhibitors.

Furthermore, derivatives of this compound have been explored for their potential to inhibit other cancer-related targets, including enzymes involved in DNA replication and repair, and proteins that regulate apoptosis. The versatility of this scaffold allows for the generation of large libraries of compounds through combinatorial chemistry, facilitating the identification of lead compounds with high efficacy and selectivity.

Data Presentation

The following tables summarize quantitative data for a series of hypothetical compounds derived from this compound, designated as CPM-001 to CPM-005. The data is representative of typical results obtained in early-stage anti-cancer drug discovery.

Table 1: In Vitro Cytotoxicity of CPM Compounds against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
CPM-001A549 (Lung)15.2
MCF-7 (Breast)22.5
PC-3 (Prostate)18.9
CPM-002A549 (Lung)8.7
MCF-7 (Breast)12.1
PC-3 (Prostate)9.8
CPM-003A549 (Lung)2.1
MCF-7 (Breast)3.5
PC-3 (Prostate)2.8
CPM-004A549 (Lung)25.4
MCF-7 (Breast)30.1
PC-3 (Prostate)28.3
CPM-005A549 (Lung)0.9
MCF-7 (Breast)1.2
PC-3 (Prostate)1.1
Doxorubicin (Control)A549 (Lung)0.5
MCF-7 (Breast)0.8
PC-3 (Prostate)0.6

Table 2: Kinase Inhibition Profile of Lead Compound CPM-005

Kinase TargetIC50 (nM)
EGFR12
VEGFR225
PDGFRβ30
c-Met85
Abl>1000

Experimental Protocols

Protocol 1: General Synthesis of CPM Derivatives

This protocol describes a general method for the synthesis of a library of compounds derived from this compound.

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate amine starting materials

  • Triethylamine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Chlorination: To a solution of this compound (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 2-(chloromethyl)-5-chloropyridine.

  • Nucleophilic Substitution: Dissolve 2-(chloromethyl)-5-chloropyridine (1.0 eq) and the desired amine (1.1 eq) in DMF. Add triethylamine (1.5 eq) and stir the mixture at 60°C for 12 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Purify the crude product by silica gel column chromatography to yield the final CPM derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic effects of the synthesized CPM compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • CPM compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of CPM compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a dose-response curve fitting software.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to investigate the effect of a lead compound, such as CPM-005, on the phosphorylation status of its target kinases.

Materials:

  • Cancer cells treated with CPM-005

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence system.

Visualizations

G cluster_synthesis Synthesis Workflow Start This compound Chlorination Chlorination (SOCl2) Start->Chlorination Intermediate 2-(chloromethyl)-5-chloropyridine Chlorination->Intermediate Substitution Nucleophilic Substitution (with various amines) Intermediate->Substitution Purification Purification (Column Chromatography) Substitution->Purification Library CPM Compound Library Purification->Library

Caption: Workflow for the synthesis of CPM compound library.

G cluster_screening In Vitro Screening Cascade Library CPM Compound Library Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cell Lines) Library->Cytotoxicity Hit_ID Hit Identification (IC50 < 10 µM) Cytotoxicity->Hit_ID Kinase_Assay Kinase Inhibition Assay (Biochemical) Hit_ID->Kinase_Assay Lead_Selection Lead Compound Selection Kinase_Assay->Lead_Selection Western_Blot Target Engagement (Western Blot) Lead_Selection->Western_Blot

Caption: Experimental workflow for in vitro screening of CPM compounds.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P CPM005 CPM-005 CPM005->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed mechanism of action for CPM-005 via EGFR inhibition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (5-Chloropyridin-2-yl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on a common two-step synthetic route: the esterification of 5-chloropicolinic acid followed by the reduction of the resulting ester.

Issue 1: Low Yield in the Esterification of 5-Chloropicolinic Acid to Methyl 5-Chloropicolinate

Q: My esterification of 5-chloropicolinic acid with methanol and thionyl chloride resulted in a low yield of methyl 5-chloropicolinate. What are the potential causes and how can I improve the yield?

A: Low yields in this Fischer esterification can be attributed to several factors. Here are the primary causes and corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred at room temperature for a sufficient duration, typically around 12 hours, to allow for the reaction to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Presence of Water: Traces of water in the reagents or glassware can hydrolyze the thionyl chloride and the product ester, reducing the yield.

    • Solution: Use anhydrous methanol and dichloromethane. Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere.

  • Suboptimal Temperature: While the reaction is typically run at room temperature after the initial addition, temperature control during the addition of thionyl chloride is crucial.

    • Solution: Add the thionyl chloride dropwise to the solution of 5-chloropicolinic acid in dichloromethane at 0 °C (ice bath) to control the initial exothermic reaction.

  • Losses During Workup: The product may be lost during the extraction and purification steps.

    • Solution: During the aqueous workup, ensure thorough extraction with an appropriate solvent like ethyl acetate (3x). When neutralizing with a saturated sodium bicarbonate solution, add it slowly to avoid vigorous effervescence and potential loss of material.

Issue 2: Incomplete Reduction of Methyl 5-Chloropicolinate

Q: The reduction of methyl 5-chloropicolinate with sodium borohydride is sluggish or incomplete, leading to a low yield of this compound. What could be the problem?

A: Incomplete reduction is a common issue. Consider the following points to optimize this step:

  • Reactivity of Sodium Borohydride: Sodium borohydride is a mild reducing agent, and its reactivity can be influenced by the solvent and temperature.

    • Solution: The reaction is typically performed in methanol. Ensure an adequate excess of sodium borohydride is used (e.g., 3 equivalents) to drive the reaction to completion. The reaction can be gently warmed to room temperature after the initial addition at 0°C and stirred for several hours.

  • Quality of Sodium Borohydride: Old or improperly stored sodium borohydride may have reduced activity due to hydrolysis.

    • Solution: Use fresh, high-quality sodium borohydride. Store it in a desiccator to protect it from moisture.

  • Reaction Time: The reduction may require more time to go to completion.

    • Solution: Monitor the reaction by TLC. If starting material is still present after the initial reaction time (e.g., 4 hours), consider extending the reaction time.

Issue 3: Formation of Impurities During the Synthesis

Q: I am observing significant impurities in my final product, this compound. What are the likely side products and how can I minimize their formation and remove them?

A: Impurity formation can occur at both stages of the synthesis. Here are some common impurities and strategies for their management:

  • Unreacted Starting Material: The most common impurity is unreacted methyl 5-chloropicolinate.

    • Solution: As mentioned in the previous point, ensure the reduction reaction goes to completion by using a sufficient excess of sodium borohydride and allowing for adequate reaction time.

  • Over-reduction Products: While less common with sodium borohydride, over-reduction of the pyridine ring is a theoretical possibility under harsh conditions, though unlikely in this specific synthesis.

  • Purification: Proper purification is key to removing impurities.

    • Solution: Purification of the final product can be effectively achieved by silica gel column chromatography. A solvent system of ethyl acetate in hexanes (e.g., a gradient of 0 to 60%) is typically effective for separating the more polar alcohol product from the less polar ester starting material and other nonpolar impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and reliable method is the two-step synthesis starting from 5-chloropicolinic acid. This involves an initial esterification to form methyl 5-chloropicolinate, followed by the reduction of the ester to the desired primary alcohol, this compound.[1]

Q2: Can I use a different reducing agent instead of sodium borohydride?

A2: Yes, other reducing agents can be used. Lithium aluminum hydride (LAH) is a more powerful reducing agent that would also be effective. However, LAH is less chemoselective and requires stricter anhydrous conditions and a more cautious workup procedure. For this specific transformation, sodium borohydride is generally preferred due to its milder nature and ease of handling.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. All reactions should be performed in a fume hood, and appropriate fire safety measures should be in place.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Thin Layer Chromatography (TLC): To assess the purity and compare with the starting materials.

  • Melting Point: To compare with the literature value for the pure compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

StepReactionStarting MaterialKey ReagentsSolventTemperatureTypical Reaction Time
1Esterification5-Chloropicolinic acidThionyl chloride, MethanolDichloromethane0 °C to Room Temp.12 hours
2ReductionMethyl 5-chloropicolinateSodium borohydrideMethanol0 °C to Room Temp.4 hours

Table 2: Typical Yields and Purification Methods

StepProductTypical YieldPurification Method
1Methyl 5-chloropicolinate80%Silica gel chromatography (0-80% Ethyl acetate/Hexanes)
2This compound95%Silica gel chromatography (0-60% Ethyl acetate/Hexanes)[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloropicolinate

  • To a solution of 5-chloropicolinic acid (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Re-dissolve the residue in dichloromethane and add methanol.

  • Stir the mixture at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of 0 to 80% ethyl acetate in hexanes to afford methyl 5-chloropicolinate.[1]

Protocol 2: Synthesis of this compound

  • To a solution of methyl 5-chloropicolinate (1.0 eq) in methanol at 0 °C, add sodium borohydride (3.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture to a residue under reduced pressure.

  • Treat the residue with 1M hydrochloric acid solution and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography using a gradient of 0 to 60% ethyl acetate in hexanes to yield this compound as an off-white solid.[1]

Visualizations

SynthesisWorkflow start 5-Chloropicolinic Acid ester Methyl 5-chloropicolinate start->ester Esterification (SOCl₂, MeOH) alcohol This compound ester->alcohol Reduction (NaBH₄)

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_ester Esterification Step Issues cluster_reduction Reduction Step Issues start Low Yield of this compound incomplete_ester Incomplete Reaction? start->incomplete_ester Check Esterification incomplete_red Incomplete Reduction? start->incomplete_red Check Reduction wet_reagents_ester Wet Reagents/Glassware? incomplete_ester->wet_reagents_ester No sol_ester_time Increase reaction time, monitor by TLC incomplete_ester->sol_ester_time Yes temp_control_ester Improper Temp. Control? wet_reagents_ester->temp_control_ester No sol_ester_dry Use anhydrous solvents, dry glassware wet_reagents_ester->sol_ester_dry Yes sol_ester_temp Add SOCl₂ at 0 °C temp_control_ester->sol_ester_temp Yes bad_nabh4 Poor NaBH₄ Quality? incomplete_red->bad_nabh4 No sol_red_excess Use sufficient excess of NaBH₄ incomplete_red->sol_red_excess Yes short_time Insufficient Reaction Time? bad_nabh4->short_time No sol_red_fresh Use fresh NaBH₄ bad_nabh4->sol_red_fresh Yes sol_red_time Extend reaction time, monitor by TLC short_time->sol_red_time Yes

Caption: Troubleshooting decision tree for low yield.

References

Common byproducts in the preparation of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (5-Chloropyridin-2-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reduction of a 5-chloropyridine-2-carbonyl compound: This typically involves the reduction of 5-chloropyridine-2-carboxaldehyde or an ester of 5-chloropicolinic acid using a suitable reducing agent.

  • Grignard Reaction: This route involves the formation of a Grignard reagent from a 2-halo-5-chloropyridine (e.g., 2,5-dichloropyridine or 2-bromo-5-chloropyridine) followed by a reaction with an electrophile like formaldehyde.

Troubleshooting Guide: Byproduct Formation

This section addresses common byproducts observed in the primary synthetic routes and provides guidance on how to minimize their formation.

Route 1: Reduction of 5-Chloropyridine-2-carbonyl Compounds

The choice of starting material (aldehyde vs. ester) and reducing agent can influence the byproduct profile.

dot

cluster_reduction Reduction Pathway Start_Ald 5-Chloropyridine- 2-carboxaldehyde Product This compound Start_Ald->Product Reduction (e.g., NaBH4) Byproduct_Ald Unreacted Aldehyde Start_Ald->Byproduct_Ald Incomplete Reaction Start_Est 5-Chloropicolinic Acid Ester Byproduct_Est Unreacted Ester Start_Est->Byproduct_Est Incomplete Reaction Byproduct_Trans Transesterification Product Start_Est->Byproduct_Trans Side Reaction (with alcohol solvent) Intermediate_Ald Aldehyde Intermediate Start_Est->Intermediate_Ald Reduction (e.g., LiAlH4) Intermediate_Ald->Product Further Reduction

Caption: Workflow for the reduction synthesis of this compound.

Q2: I am seeing unreacted starting material in my reduction of 5-chloropyridine-2-carboxaldehyde. What could be the cause?

A2: Unreacted starting material is a common issue. The table below outlines potential causes and recommended actions.

Potential Cause Recommended Action
Insufficient Reducing Agent Ensure the molar ratio of the reducing agent (e.g., Sodium Borohydride, NaBH₄) to the aldehyde is adequate. A slight excess of the reducing agent may be necessary.
Low Reaction Temperature While the reaction is often run at low temperatures to improve selectivity, it may proceed slowly. Consider allowing the reaction to warm to room temperature and stir for a longer duration.
Poor Quality Reducing Agent Reducing agents like NaBH₄ can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, high-quality batch of the reducing agent.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.

Q3: I am reducing an ester of 5-chloropicolinic acid and am getting a mixture of products. What are the likely byproducts?

A3: When reducing an ester like methyl 5-chloropicolinate with a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄), several byproducts can form.

Potential Byproduct Chemical Structure Likely Cause Recommended Action
Unreacted Ester 5-Cl-Py-COORIncomplete reaction due to insufficient LiAlH₄ or short reaction time.Use a sufficient excess of LiAlH₄ and monitor the reaction by TLC.
5-Chloropyridine-2-carboxaldehyde 5-Cl-Py-CHOIncomplete reduction of the intermediate aldehyde.Ensure an adequate amount of LiAlH₄ is used to reduce both the ester and the intermediate aldehyde.
Transesterification Product 5-Cl-Py-COOR'If an alcohol is used as a solvent or is present as an impurity, it can react with the starting ester, especially under basic or acidic conditions.[1][2]Use an aprotic solvent like THF or diethyl ether and ensure all reagents and glassware are dry.
Route 2: Grignard Reaction

The Grignard route, while versatile, is prone to several side reactions.

dot

cluster_grignard Grignard Pathway Start_Halide 2,5-Dichloropyridine Grignard 5-Chloro-2-pyridyl Magnesium Chloride Start_Halide->Grignard Mg Product This compound Grignard->Product + HCHO, then H₃O⁺ Byproduct_Homo 5,5'-Dichloro-2,2'-bipyridine (Homocoupling) Grignard->Byproduct_Homo Side Reaction Byproduct_Start Reaction with Starting Halide Grignard->Byproduct_Start + 2,5-Dichloropyridine Formaldehyde Formaldehyde (HCHO)

Caption: Workflow for the Grignard synthesis of this compound.

Q4: My Grignard reaction is giving a significant amount of a high-molecular-weight byproduct. What is it likely to be?

A4: A common byproduct in the formation of 2-pyridyl Grignard reagents is the homocoupling product.[3][4]

Potential Byproduct Chemical Structure Likely Cause Recommended Action
5,5'-Dichloro-2,2'-bipyridine (5-Cl-Py)-(5-Cl-Py)This occurs when the Grignard reagent reacts with the starting 2,5-dichloropyridine or another molecule of the Grignard reagent. This is a known issue with 2-pyridyl Grignard reagents.[3]- Add the 2,5-dichloropyridine slowly to the magnesium turnings to maintain a low concentration of the halide. - Use a slight excess of magnesium. - Ensure the reaction temperature is controlled.
Unreacted Starting Material 2,5-DichloropyridineIncomplete formation of the Grignard reagent.- Activate the magnesium turnings before use (e.g., with a small crystal of iodine). - Ensure the solvent (e.g., THF, diethyl ether) is strictly anhydrous.

Q5: The yield of my desired product is low, and I suspect side reactions with my Grignard reagent. What are other potential issues?

A5: Grignard reagents are strong bases and nucleophiles, making them susceptible to various side reactions.

Issue Description Recommended Action
Reaction with Water Grignard reagents react readily with any trace of water, which will quench the reagent and reduce the yield.Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Oxygen Exposure to oxygen can lead to the formation of peroxides and subsequently other byproducts upon workup.Maintain an inert atmosphere throughout the reaction.

Experimental Protocols

Protocol 1: Reduction of 5-Chloropyridine-2-carboxaldehyde with Sodium Borohydride

  • Dissolve 5-chloropyridine-2-carboxaldehyde (1.0 eq) in methanol at 0 °C.

  • Slowly add sodium borohydride (1.1 eq) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction of 2,5-Dichloropyridine with Formaldehyde

  • Under an inert atmosphere, add magnesium turnings (1.2 eq) to anhydrous THF.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous THF to the magnesium suspension.

  • Maintain the reaction temperature to sustain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Crude (5-Chloropyridin-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (5-Chloropyridin-2-yl)methanol using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound, a polar compound that can present unique challenges.

Q1: My compound, this compound, is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates that your eluent system is not polar enough to move the highly polar this compound up the silica plate. You can try the following:

  • Increase Eluent Polarity: A common solvent system for polar compounds is a mixture of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃).[1] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. A starting point for polar compounds could be 5% MeOH/DCM.

  • Use of Additives: For basic compounds like pyridine derivatives, adding a small amount of a basic modifier to the eluent can help. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your dichloromethane eluent. This can help to deprotonate the acidic silanol groups on the silica gel, reducing strong interactions with your basic compound.

Q2: The separation between my desired product and impurities is poor on the column, even though it looked promising on the TLC plate. What could be the issue?

A2: Several factors can cause a discrepancy between TLC and column chromatography results:

  • Column Overloading: You may have loaded too much crude material onto the column. A general guideline is a compound-to-silica gel ratio of 1:50 to 1:150 for challenging separations.[2]

  • Solvent System Strength: The ideal Rf value for good separation on a column is typically between 0.15 and 0.35.[3] An Rf of 0.4 or higher on the TLC plate might result in poor separation on the column.[3] You may need to decrease the polarity of your eluent system.

  • Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in a minimal amount of a solvent that will be used in your eluent system, or a slightly more polar solvent if necessary, to ensure a concentrated application. If solubility is an issue, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

Q3: My product is eluting very slowly and is spread across many fractions (tailing). How can I improve this?

A3: Peak tailing is a common problem with pyridine-containing compounds due to their interaction with the acidic silanol groups on the silica gel.

  • Increase Eluent Polarity During Elution: Once your product starts to elute, you can gradually increase the polarity of the mobile phase to speed up the elution of the tailing end of your product band.

  • Use of a Competing Base: Adding a small percentage of a competing base, like triethylamine (Et₃N), to your eluent system can mask the active silanol sites and improve peak shape. A concentration of 0.5-2% triethylamine is often effective.

  • Deactivate the Silica Gel: Before loading your sample, you can flush the column with the eluent containing triethylamine to neutralize the acidic sites on the silica.

Q4: I am experiencing low recovery of my purified this compound. What are the possible reasons?

A4: Low recovery can be attributed to several factors:

  • Compound Decomposition on Silica: Pyridine derivatives can sometimes be unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a couple of hours, and then eluting it to see if any new spots appear. If decomposition is an issue, consider using deactivated silica gel (by adding triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Irreversible Adsorption: If the compound is very polar, it might be irreversibly adsorbed onto the silica gel. Using a more polar eluent system, such as methanol in dichloromethane, can help to elute the compound.

  • Fractions Collected Too Broadly: You might be losing product in fractions that you have discarded. It is crucial to monitor all fractions carefully by TLC before combining them.

Data Presentation

The following table summarizes typical parameters for the purification of this compound and related compounds. Please note that these are starting points and may require optimization for your specific reaction mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Eluent System Ethyl Acetate / HexaneA good starting point for moderately polar compounds. The ratio should be optimized using TLC.
Methanol / DichloromethaneFor more polar compounds or when the product does not move with EtOAc/Hexane. Start with a low percentage of MeOH.
Optimal TLC Rf 0.15 - 0.35This range generally provides the best separation on a column.[3]
Sample Loading 1:50 to 1:150 (Compound:Silica)Higher silica ratio is recommended for difficult separations.[2]
Expected Yield >80%Yields can vary depending on the purity of the crude product and the optimization of the chromatography conditions.

Experimental Protocols

This section provides a detailed methodology for the purification of crude this compound by silica gel column chromatography.

1. Preparation of the Eluent System:

  • Based on TLC analysis, prepare a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexane.

  • Prepare at least two solvent mixtures: a less polar one for initial elution and a more polar one to elute the product. For example, start with 10% Ethyl Acetate in Hexane and prepare a second solution of 30-50% Ethyl Acetate in Hexane.

2. Packing the Column:

  • Choose a glass column of an appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the least polar eluent to be used.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

  • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Begin collecting fractions in test tubes.

  • Monitor the elution process by TLC. Spot a small amount from each fraction onto a TLC plate to identify which fractions contain the purified product.

  • If the product is eluting too slowly, you can gradually increase the polarity of the eluent.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Mandatory Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_movement Compound Not Moving? problem->no_movement Yes end Successful Purification problem->end No poor_separation Poor Separation? no_movement->poor_separation No increase_polarity Increase Eluent Polarity (e.g., add MeOH to DCM) no_movement->increase_polarity Yes tailing Peak Tailing? poor_separation->tailing No check_loading Check Sample Load (Aim for 1:50 - 1:150 ratio) poor_separation->check_loading Yes low_recovery Low Recovery? tailing->low_recovery No add_base Add Competing Base (e.g., Triethylamine) tailing->add_base Yes check_stability Check Compound Stability on Silica (Use deactivated silica or alumina) low_recovery->check_stability Yes low_recovery->end No increase_polarity->problem optimize_rf Optimize TLC Rf (Aim for 0.15-0.35) check_loading->optimize_rf optimize_rf->problem add_base->problem check_stability->problem

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_workup Workup tlc 1. TLC Analysis (Optimize Eluent) eluent 2. Prepare Eluent tlc->eluent column_prep 3. Pack Column (Silica Gel Slurry) eluent->column_prep load 4. Load Sample (Wet or Dry Loading) column_prep->load elute 5. Elute and Collect Fractions load->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate characterize 9. Characterize Product evaporate->characterize

Caption: General experimental workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Recrystallization of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (5-Chloropyridin-2-yl)methanol via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

For successful purification, it is essential to understand the physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol [1]
CAS Number 209526-98-7[1]
Predicted LogP 1.2273
Melting Point Not available

Note: The melting point for the closely related compound (2,5-dichloropyridin-3-yl)methanol is reported as 64-66 °C. This can be used as a preliminary estimate, but the actual melting point of this compound may differ.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For pyridine derivatives like this compound, polar solvents are often a good starting point. A common and effective approach is to use a mixed solvent system, such as ethanol and water. The compound is typically dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly cloudy (the saturation point). Slow cooling should then induce crystallization. Other potential solvent systems to explore include ethyl acetate/hexane and isopropanol/water. Small-scale solubility tests are always recommended to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My compound is not dissolving in the chosen solvent, even when heated. What should I do?

A2: If this compound does not dissolve, consider the following:

  • Increase Solvent Volume: You may not be using a sufficient amount of solvent. Add small portions of the hot solvent incrementally until the solid dissolves.

  • Change Solvent: The chosen solvent may not be appropriate. If a non-polar solvent was used, switch to a more polar one. Conversely, if a very polar solvent was used, a less polar one might be more effective.

  • Use a Solvent Mixture: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool slowly.

  • Lower the Cooling Rate: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling process.

  • Change the Solvent System: A different solvent or solvent mixture may be necessary to promote crystal formation over oiling out.

Q4: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A4: If crystals do not form, the solution is likely not saturated enough or nucleation has not been initiated. Try the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Increase Concentration: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again.

  • Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.

Q5: The recrystallization yielded a very low amount of pure product. How can I improve the yield?

A5: A low yield can result from several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is done quickly.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product. An ice bath can significantly improve the yield after initial cooling to room temperature.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved compound.

  • Saturation: Reheat the clear solution to boiling. Add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizing the Workflow and Troubleshooting

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration saturate Saturate with Anti-solvent hot_filtration->saturate cool_slowly Cool Slowly to Room Temperature saturate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end Troubleshooting_Recrystallization cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_yield Yield & Purity Problems cluster_solutions Solutions issue Problem Encountered not_dissolving Solid Not Dissolving issue->not_dissolving oiling_out Compound 'Oiling Out' issue->oiling_out no_crystals No Crystals Form issue->no_crystals low_yield Low Yield issue->low_yield add_solvent Add More Solvent not_dissolving->add_solvent Try first change_solvent Change Solvent/ Solvent System not_dissolving->change_solvent If needed oiling_out->add_solvent oiling_out->change_solvent If persists slow_cooling Ensure Slow Cooling oiling_out->slow_cooling induce_cryst Induce Crystallization (Scratch/Seed) no_crystals->induce_cryst Try first concentrate Concentrate Solution no_crystals->concentrate If no success cool_further Cool in Ice Bath no_crystals->cool_further Final step low_yield->cool_further min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_filter Pre-heat Filtration Apparatus low_yield->preheat_filter wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold

References

Troubleshooting low conversion in Suzuki coupling of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (5-Chloropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

A1: Low conversion with this substrate is a common challenge and can stem from several factors. The primary reasons include:

  • Substrate Reactivity: The Carbon-Chlorine (C-Cl) bond in chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] This makes the initial oxidative addition step of the catalytic cycle more difficult and often requires more active catalyst systems.[1][2]

  • Catalyst Deactivation/Inhibition: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst.[3][4] This can form inactive catalyst species, effectively removing the catalyst from the productive cycle. The hydroxymethyl group (-CH₂OH) could also potentially interact with the metal center.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow, particularly for electron-deficient heteroaryl compounds.[5]

  • Side Reactions: Several side reactions can consume starting materials or intermediates, lowering the yield of the desired product. These include protodeboronation, dehalogenation, and homocoupling.[6][7]

Q2: My starting material this compound is mostly unreacted. What should I try first?

A2: Unreacted starting material points towards a problem with the initial activation of the C-Cl bond (oxidative addition) or overall catalyst inactivity.[1]

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to be highly effective for coupling heteroaryl chlorides.[1][3] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[3]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can help overcome the activation energy barrier for C-Cl bond cleavage.[3] Microwave irradiation can also be effective for accelerating the reaction.[8]

  • Verify Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly. Phosphine ligands are susceptible to oxidation, and the active Pd(0) catalyst can be deactivated by oxygen.[9]

  • Ensure an Inert Atmosphere: The exclusion of oxygen is critical.[4] Use flame-dried glassware and thoroughly degas all solvents and reagents before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][9]

Q3: I am observing significant byproduct formation. How can I identify and minimize common side reactions?

A3: The three most common side reactions are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid/ester by a proton source (often water), replacing the boron group with a hydrogen atom.[3][7] This is especially problematic with electron-deficient boronic acids.[9]

    • Solution: Use anhydrous solvents and ensure your base is dry.[10] Consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[3][4]

  • Dehalogenation: This side reaction replaces the chlorine atom on your starting material with a hydrogen atom, forming 2-(hydroxymethyl)pyridine.[7] It often occurs via the formation of a palladium-hydride species.[11]

    • Solution: The choice of base and solvent can influence this pathway. Avoid bases or solvents (like certain alcohols) that can readily generate hydride species. Careful screening of reaction parameters is the best approach to minimize this.[11]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is frequently caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting this unwanted pathway.[3][4]

    • Solution: The most critical step is the rigorous exclusion of oxygen from your reaction.[10] Ensure thorough degassing of all components.[7]

Q4: How do I choose the right base and solvent for this coupling?

A4: The base and solvent are not passive components; they play a critical role in the catalytic cycle and their selection can dramatically impact the yield.[10][12]

  • Base Selection: A strong, non-nucleophilic base is often required. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3]

    • Common Choices: Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings of heteroaryl chlorides.[3] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used.[4][13] For sensitive substrates, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial.[12]

  • Solvent System: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

    • Common Choices: Anhydrous, polar aprotic solvents are typical. 1,4-Dioxane, toluene, and THF are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[9][14] However, for substrates prone to protodeboronation, completely anhydrous conditions may be necessary.[12]

Data Presentation: Suzuki Coupling Conditions for Chloropyridines

The following table summarizes reaction conditions from various studies on the Suzuki-Miyaura coupling of related chloropyridine substrates. This data can serve as a starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-onePhenylboronic acidPdCl₂(dtbpf) (5)-K₂CO₃ (2)DMA120 (MW)0.3394[8]
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)None (Ligand-free)Na₂CO₃ (2)H₂O/DMF60296[15]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene1002098[16]
3-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃-K₂CO₃DMF/H₂O120 (MW)0.17~80[17]
Heteroaryl ChloridesVarious Arylboronic acidsPdCl{PBu(p-NMe₂-Ph)}₂ (1)-K₃PO₄ (1.5)Dioxane1001889-99[18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and must be optimized for the specific boronic acid partner and reaction scale. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

1. Preparation:

  • Flame-dry or oven-dry all glassware (reaction vial/flask, condenser, magnetic stir bar) and allow to cool to room temperature under a stream of inert gas.

  • Degas the required solvent(s) for at least 30 minutes by sparging with an inert gas. For highly sensitive reactions, use freeze-pump-thaw cycles (at least three).

2. Reaction Setup:

  • To the reaction vessel under a positive pressure of inert gas, add this compound (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the finely ground base (2.0-3.0 eq.).[4]

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) and add them to the reaction vessel.

  • Seal the vessel with a septum or screw cap.

3. Execution:

  • Add the degassed solvent via syringe.

  • If necessary, briefly purge the headspace of the vessel with inert gas one more time.

  • Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[3][4]

4. Monitoring and Workup:

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[4][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[9]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

5. Purification:

  • Purify the crude product by column chromatography on silica gel to isolate the desired compound.[9]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low conversion issues in the Suzuki coupling of this compound.

Troubleshooting_Suzuki start Low Conversion Observed check_reagents Check Reagent Quality (Purity, Stability, Anhydrous) start->check_reagents check_inert Verify Inert Atmosphere (Degassed Solvents, Flame-Dried Glassware) start->check_inert decision_sm Is Starting Material (SM) Largely Unreacted? check_reagents->decision_sm check_inert->decision_sm catalyst_issue Potential Catalyst Inactivity or Inefficient Oxidative Addition decision_sm->catalyst_issue  Yes byproduct_issue SM Consumed, but Low Product Yield Indicates Side Reactions decision_sm->byproduct_issue  No action_catalyst Switch to More Active Catalyst (e.g., Pd/Buchwald Ligand like SPhos/XPhos) catalyst_issue->action_catalyst action_temp Increase Reaction Temperature (80-120 °C or Microwave) catalyst_issue->action_temp action_base Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) catalyst_issue->action_base action_deboronation Suspect Protodeboronation? Use Boronate Ester (Pinacol) Use Anhydrous Conditions byproduct_issue->action_deboronation action_dehalogenation Suspect Dehalogenation? Screen Different Base/Solvent Lower Temperature byproduct_issue->action_dehalogenation action_homocoupling Suspect Homocoupling? Improve Degassing Technique Ensure Strict O₂ Exclusion byproduct_issue->action_homocoupling

Caption: A logical workflow to diagnose and solve common issues.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the catalytic cycle, highlighting the challenging oxidative addition step with chloropyridines.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oxidative_addition inhibited_catalyst [Pd]-Pyridine Complex (Inactive Species) pd0->inhibited_catalyst Catalyst Inhibition pd_intermediate Ar-Pd(II)-Cl(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product sub_arcl Ar-Cl (this compound) sub_arcl->oxidative_addition sub_boron Ar'-B(OR)₂ + Base -> [Ar'-B(OR)₂(Base)]⁻ sub_boron->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle with potential inhibition.

References

Stability of (5-Chloropyridin-2-yl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (5-Chloropyridin-2-yl)methanol under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: Based on the chemical structure, this compound is expected to exhibit different stability profiles under acidic and basic conditions. The pyridine ring and the chloromethyl group are the primary sites susceptible to degradation. Under acidic conditions, protonation of the pyridine nitrogen may occur, potentially influencing the molecule's reactivity. Basic conditions are more likely to promote nucleophilic substitution of the chlorine atom.

Q2: What are the potential degradation products of this compound under acidic and basic stress?

A2: While specific degradation product data for this compound is not extensively available, potential degradation pathways can be hypothesized based on the functional groups present.

  • Acidic Conditions: Under forced acidic conditions (e.g., elevated temperature with strong acid), the molecule may be susceptible to complex reactions. One possibility is acid-catalyzed dehydration or polymerization.

  • Basic Conditions: Under basic conditions, two primary degradation products are plausible:

    • 5-Chloro-2-pyridinecarboxylic acid: Oxidation of the primary alcohol to a carboxylic acid.

    • (5-Hydroxypyridin-2-yl)methanol: Nucleophilic aromatic substitution of the chloride with a hydroxide ion.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3] This method should be capable of separating the intact parent compound from its potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity and identifying new peaks that may correspond to degradation products.

Troubleshooting Guides

Issue 1: Rapid or Excessive Degradation Observed
Possible Cause Troubleshooting Steps
Harsh Experimental Conditions: The concentration of acid/base or the temperature may be too high, leading to rapid degradation.- Reduce the concentration of the acid or base (e.g., from 1M to 0.1M or 0.01M).- Lower the incubation temperature.- Shorten the exposure time.
Presence of Impurities: Catalytic impurities in the starting material or reagents could be accelerating degradation.- Use high-purity this compound and analytical grade reagents.- Run a blank experiment with only the solvent and reagents to check for interfering peaks.
Oxidative Degradation: The presence of oxygen can lead to the oxidation of the alcohol group, especially under basic conditions.- Perform the experiment under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the reaction mixture if compatible with the experimental goals.
Issue 2: No or Minimal Degradation Observed
Possible Cause Troubleshooting Steps
Mild Experimental Conditions: The acid/base concentration or temperature may be too low to induce degradation within the experimental timeframe.- Increase the concentration of the acid or base (e.g., from 0.1M to 1M).- Increase the incubation temperature in increments (e.g., 10°C at a time).- Extend the duration of the experiment.
Poor Solubility: If the compound is not fully dissolved, the degradation rate will be significantly slower.- Ensure complete dissolution of this compound in the chosen solvent system before adding the acid or base. Co-solvents may be necessary for aqueous solutions.[4]
Analytical Method Not Sensitive Enough: The degradation level may be below the detection limit of the analytical method.- Increase the concentration of the starting material.- Optimize the HPLC method for better sensitivity (e.g., adjust wavelength, injection volume).

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Basic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Potential Degradation under Forced Conditions

Condition Reagent Temperature Potential Degradation Products Primary Degradation Pathway
Acidic0.1 M - 1 M HCl60°C - 80°CPolymerization/Decomposition ProductsAcid-catalyzed reactions
Basic0.1 M - 1 M NaOH60°C - 80°C5-Chloro-2-pyridinecarboxylic acid, (5-Hydroxypyridin-2-yl)methanolOxidation, Nucleophilic Aromatic Substitution

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Intermediate A->B H+ C Polymerization/Decomposition Products B->C Δ D This compound E 5-Chloro-2-pyridinecarboxylic acid D->E [O], OH- F (5-Hydroxypyridin-2-yl)methanol D->F OH-

Caption: Hypothesized degradation pathways of this compound.

G start Start: Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acidic/Basic, Temperature) start->stress sampling Withdraw Aliquots at Time Intervals stress->sampling neutralize Neutralize Sample sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end End: Evaluate Data (Purity, Degradants) analyze->end

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Analysis of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in (5-Chloropyridin-2-yl)methanol using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities expected in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. They typically fall into these categories:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • Over-oxidation Products: The primary alcohol group of this compound can be oxidized to form 5-chloropyridine-2-carbaldehyde and further to 5-chloropicolinic acid.

  • Side-Products: Impurities generated from competing reaction pathways.

  • Degradation Products: Compounds formed during storage, such as 2-amino-5-chloropyridine, which has been noted as a degradation product of similar compounds.[1]

Q2: What is a recommended starting LC-MS method for analyzing this compound and its impurities?

A2: A reversed-phase LC-MS method is generally suitable. Pyridine derivatives are polar, so careful method development is key.[2] A good starting point would be:

  • Column: A C18 column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm) is a common choice.[3]

  • Mobile Phase: A gradient elution using:

    • A: Water with a modifier like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape and ionization efficiency.

    • B: Acetonitrile or methanol.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds like pyridines.[3]

Q3: How can I confirm the identity of an unknown impurity peak?

A3: After detecting an impurity peak in a full scan, you should perform a tandem mass spectrometry (MS/MS or MS²) experiment. By isolating the precursor ion (the [M+H]⁺ of the impurity) and fragmenting it, you can obtain a characteristic fragmentation pattern.[4] This pattern serves as a structural fingerprint that can be compared against known standards, literature data, or used for de novo structural elucidation.

Potential Impurities Data

The table below summarizes the calculated mass data for the target compound and its most likely oxidation-related impurities. This data is crucial for identifying unknown peaks in your mass spectrum.

Compound NameMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₆H₆ClNO143.0138144.0216
5-Chloropyridine-2-carbaldehydeC₆H₄ClNO140.9981142.0059
5-Chloropicolinic AcidC₆H₄ClNO₂156.9931157.0009

Experimental Protocol: Impurity Profiling by LC-MS

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample characteristics.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of methanol and water) to create a stock solution of 100 µg/mL.
  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A.
  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

2. LC-MS Method Parameters

  • LC System: Agilent, Shimadzu, Waters, or equivalent.
  • Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm).[3]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.8 mL/min.[3]
  • Injection Volume: 5 µL.[2]
  • Column Temperature: 30 °C.[2]
  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
  • Ionization: ESI, Positive Mode.[3]
  • Capillary Voltage: 3.5 - 4.5 kV.[3][5]
  • Gas Temperature: 325 °C.[5]
  • Scan Range: m/z 50-500.

3. Example LC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
15.0595
20.0595
20.1955
25.0955

Troubleshooting Guide

Q4: Why am I seeing high background noise or random peaks in my chromatogram?

A4: High background noise can obscure low-level impurity peaks. Common causes include:

  • Contaminated Solvents: Always use LC-MS grade solvents and additives.[6] Impurities in lower-grade solvents can appear as background ions or distinct peaks during a gradient.

  • Contaminated Glassware: Residues from detergents or previous experiments can leach into your mobile phase or sample.[7]

  • System Contamination: Buildup of non-volatile salts or sample components in the ion source, transfer capillary, or tubing.[6][7]

  • Mobile Phase Degradation: Improperly stored or old mobile phases can support microbial growth.[6]

Solution Workflow:

  • Prepare fresh mobile phases using high-purity solvents and new glassware.

  • Run a blank gradient (injecting only the mobile phase) to see if the contamination is from the LC system or solvents.

  • If noise persists, clean the MS ion source (cone, needle, capillary) according to the manufacturer's protocol.[7][8]

Q5: My chromatographic peaks are broad, tailing, or splitting. What should I do?

A5: Poor peak shape compromises resolution and sensitivity. The issue is often chromatographic rather than spectroscopic.

  • Column Issues: The column may be contaminated or degraded. Try flushing the column or replacing it if performance does not improve.[8]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of pyridine compounds. Adding a modifier like formic acid or ammonium acetate can significantly improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to broad or fronting peaks. Try diluting your sample.

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of the target compounds, a phenomenon known as ion suppression or enhancement.[6]

Q6: I can't detect my compound of interest, or the signal is extremely low. What are the possible causes?

A6: A weak or absent signal can be frustrating. Systematically check the following:

  • MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the correct mass range.[9]

  • Ion Source Settings: The settings for the ion source (e.g., gas flow, temperature, probe position) are critical and may need optimization for your specific compound.[8]

  • Sample Degradation: Ensure your sample hasn't degraded during preparation or while waiting in the autosampler. Prepare fresh samples if necessary.[8]

  • Ion Suppression: As mentioned above, matrix effects can severely reduce signal intensity.[6] Consider improving sample cleanup or modifying the chromatography to separate the analyte from interfering components.

  • Incorrect Ionization Mode: While positive ESI is recommended, it is worth confirming that your compound and its impurities ionize efficiently in this mode.

Visualized Workflows

G Impurity Identification Workflow cluster_prep Sample Handling cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Sample Preparation (Dissolution & Filtration) lc LC Separation (Gradient Elution) prep->lc ms1 MS Detection (Full Scan) lc->ms1 process Data Processing (Peak Detection & Alignment) ms1->process identify Impurity Identification (Match m/z to Table) process->identify ms2 MS/MS Fragmentation (Structure Confirmation) identify->ms2 report Final Report ms2->report

Caption: A typical workflow for identifying impurities using LC-MS.

G Troubleshooting Logic for Poor Signal cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Integrity Checks start Problem: Low or No Signal check_tune Is MS Tuned & Calibrated? start->check_tune check_leak Any Leaks in the System? start->check_leak check_conc Is Sample Concentration Sufficient? start->check_conc check_source Are Ion Source Settings Optimal? check_tune->check_source check_mode Is Ionization Mode Correct? check_source->check_mode end_node Solution Identified check_mode->end_node check_suppression Potential Ion Suppression? check_leak->check_suppression check_suppression->end_node check_degradation Has Sample Degraded? check_conc->check_degradation check_degradation->end_node

Caption: A decision-making diagram for troubleshooting low signal issues.

References

Technical Support Center: Scale-Up Synthesis of (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (5-Chloropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

Two primary routes are commonly considered for the large-scale synthesis of this compound:

  • Reduction of a 5-chloropicolinic acid derivative: This involves the reduction of 5-chloropicolinic acid or its corresponding ester (e.g., methyl 5-chloropicolinate). This is often a robust and cost-effective method.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent with a suitable pyridine-based aldehyde or ester. While effective, Grignard reactions can present significant scale-up challenges due to their exothermic nature and sensitivity to moisture.

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Management: Both the reduction of carboxylic acid derivatives with hydrides and Grignard reactions can be highly exothermic. Adequate cooling capacity and controlled reagent addition are crucial to prevent thermal runaways.

  • Inert Atmosphere: Many reagents used in these syntheses, particularly Grignard reagents and metal hydrides, are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions and ensure safety.

  • Reagent Handling: Careful handling of pyrophoric reagents like Grignard reagents and reactive metal hydrides is necessary. Appropriate personal protective equipment (PPE) should always be worn.

  • Quenching: The quenching of reactive reagents must be performed slowly and with adequate cooling to control the release of heat and potentially flammable gases (e.g., hydrogen from hydride reductions).

Q3: How can I minimize the formation of impurities during the scale-up process?

Minimizing impurities at scale requires careful control over reaction parameters:

  • Starting Material Quality: Ensure the purity of starting materials like 5-chloropicolinic acid or the precursors for the Grignard reaction.

  • Temperature Control: Maintain the optimal temperature profile for the reaction to minimize the formation of temperature-dependent side products.

  • Stoichiometry and Addition Rate: Precise control of reagent stoichiometry and addition rates can prevent the formation of over-reduction or coupling byproducts.

  • Mixing: Efficient mixing is critical in large reactors to ensure uniform reaction conditions and prevent localized "hot spots" that can lead to impurity formation.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the scale-up synthesis of this compound, categorized by the synthetic route.

Route 1: Reduction of 5-Chloropicolinic Acid or its Ester

This route is a common and often preferred method for large-scale production.

Observed Issue 1.1: Low Yield of this compound

Potential CauseRecommended Actions
Incomplete Reduction - Monitor Reaction Completion: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion before workup. - Reagent Activity: Verify the activity of the reducing agent (e.g., LiAlH₄, NaBH₄). Older or improperly stored reagents may have reduced activity. - Increase Reagent Equivalents: A slight excess of the reducing agent may be necessary at scale, but this should be optimized to avoid downstream purification issues.
Reagent Quenching - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture will quench metal hydride reagents. - Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Product Isolation Issues - Optimize Workup: The workup procedure, including quenching and extraction steps, should be optimized to maximize product recovery. - pH Adjustment: Ensure the pH during extraction is optimized to keep the product in the organic phase.

Observed Issue 1.2: Presence of Unreacted Starting Material (5-Chloropicolinic Acid/Ester)

Potential CauseRecommended Actions
Insufficient Reducing Agent - Verify Stoichiometry: Double-check the molar equivalents of the reducing agent. - Controlled Addition: Ensure the reducing agent is added at a rate that allows for a controlled reaction without excessive heat generation, which can degrade the reagent.
Poor Mixing - Optimize Agitation: Ensure the reactor's agitation is sufficient to keep the reagents well-mixed, especially if dealing with slurries.

Observed Issue 1.3: Formation of Over-reduction or Side Products

Potential CauseRecommended Actions
Excessive Reaction Temperature - Temperature Control: Maintain the reaction at the optimal temperature. For many hydride reductions, this involves initial cooling followed by a controlled warm-up.
Over-reduction to 5-Chloro-2-methylpyridine - Choice of Reducing Agent: Consider a milder reducing agent if over-reduction is a significant issue. - Controlled Stoichiometry: Carefully control the amount of reducing agent used.
Route 2: Grignard Reaction

The Grignard route offers a powerful C-C bond-forming strategy but requires stringent control during scale-up.

Observed Issue 2.1: Difficulty Initiating the Grignard Reaction

Potential CauseRecommended Actions
Inactive Magnesium Surface - Magnesium Activation: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane may be necessary.
Presence of Moisture - Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.

Observed Issue 2.2: Low Yield of this compound

Potential CauseRecommended Actions
Inefficient Grignard Reagent Formation - Monitor Formation: Use in-process controls to confirm the formation of the Grignard reagent before adding the electrophile.
Side Reactions - Wurtz Coupling: The formation of biphenyl-type byproducts can occur at higher temperatures. Maintain a controlled temperature during Grignard formation and subsequent reaction. - Slow Addition: Add the electrophile (e.g., pyridine aldehyde or ester) slowly to the Grignard reagent to maintain a low concentration and minimize side reactions.
Reaction with Pyridine Nitrogen - The acidic proton on the pyridine nitrogen can react with the Grignard reagent. Using a suitable protecting group or a less basic Grignard reagent might be necessary.

Observed Issue 2.3: Exothermic Runaway During Scale-Up

Potential CauseRecommended Actions
Rapid Reagent Addition - Controlled Addition: The addition of the alkyl/aryl halide to magnesium and the subsequent addition of the electrophile must be done at a controlled rate to manage the heat evolution.
Inadequate Cooling - Efficient Cooling System: Ensure the reactor is equipped with a cooling system capable of dissipating the heat generated by the reaction.

Quantitative Data Summary

The following tables provide typical ranges for key parameters in the scale-up synthesis of this compound, based on analogous transformations. These should be optimized for your specific process.

Table 1: Typical Reaction Parameters for Reduction Route

ParameterLab Scale (Typical)Pilot Scale (Target)
Starting Material Methyl 5-chloropicolinateMethyl 5-chloropicolinate
Reducing Agent LiAlH₄ (1.5 - 2.0 eq)NaBH₄ / Vitride® (optimized eq)
Solvent Anhydrous THFAnhydrous THF or 2-MeTHF
Temperature 0 °C to RT0 °C to 50 °C (controlled)
Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield 85 - 95%80 - 90%
Purity (crude) >90%>85%

Table 2: Typical Reaction Parameters for Grignard Route

ParameterLab Scale (Typical)Pilot Scale (Target)
Grignard Precursor 2,5-Dichloropyridine2,5-Dichloropyridine
Magnesium 1.1 - 1.5 eq1.1 - 1.3 eq
Electrophile ParaformaldehydeParaformaldehyde or DMF
Solvent Anhydrous THFAnhydrous THF or 2-MeTHF
Temperature RT to 40 °C (formation)20 °C to 50 °C (controlled)
Reaction Time 2 - 6 hours4 - 10 hours
Typical Yield 60 - 80%55 - 75%
Purity (crude) >85%>80%

Experimental Protocols

Protocol 1: Scale-Up Reduction of Methyl 5-chloropicolinate

Materials:

  • Methyl 5-chloropicolinate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 - 4.0 eq)

  • Anhydrous Methanol or Ethanol

  • Suitable reactor with overhead stirring, temperature control, and inert atmosphere capabilities.

Procedure:

  • Reactor Setup: Charge the reactor with methyl 5-chloropicolinate and anhydrous methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C with efficient stirring.

  • Reagent Addition: Add sodium borohydride portion-wise, maintaining the internal temperature below 15 °C. The addition rate should be carefully controlled to manage the exothermic reaction and gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of water, followed by an acidic workup (e.g., with dilute HCl) to neutralize excess borohydride and dissolve salts.

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by crystallization or column chromatography if necessary.

Protocol 2: Scale-Up Synthesis via Grignard Reaction

Materials:

  • 2,5-Dichloropyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (1.5 eq)

  • Iodine (catalytic amount)

  • Suitable reactor with overhead stirring, temperature control, reflux condenser, and inert atmosphere capabilities.

Procedure:

  • Reactor Setup: Flame-dry the reactor under vacuum and backfill with nitrogen. Charge the reactor with magnesium turnings and a catalytic amount of iodine.

  • Grignard Formation: Add a small portion of a solution of 2,5-dichloropyridine in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction. Once initiated, add the remaining 2,5-dichloropyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C. In a separate vessel, prepare a slurry of paraformaldehyde in anhydrous THF. Slowly add the paraformaldehyde slurry to the Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_reduction start Start: Reactor Setup (Methyl 5-chloropicolinate, Methanol, N2) cooling Cooling (0-5 °C) start->cooling addition Reagent Addition (NaBH4 portion-wise) cooling->addition monitoring Reaction Monitoring (HPLC/TLC) addition->monitoring quench Quenching (Water, Acid) monitoring->quench extraction Extraction & Isolation quench->extraction purification Purification extraction->purification end End Product: This compound purification->end

Caption: Workflow for the reduction of methyl 5-chloropicolinate.

troubleshooting_low_yield issue Low Yield of This compound cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 cause3 Isolation Issues? issue->cause3 solution1a Check Reagent Activity cause1->solution1a Yes solution1b Optimize Reaction Time/Temp cause1->solution1b Yes solution2a Control Temperature cause2->solution2a Yes solution2b Control Reagent Addition cause2->solution2b Yes solution3a Optimize Workup pH cause3->solution3a Yes solution3b Improve Extraction Protocol cause3->solution3b Yes

Caption: Troubleshooting logic for low product yield.

Improving the regioselectivity of reactions involving (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Chloropyyridin-2-yl)methanol Reactions

Welcome to the technical support center for the regioselective functionalization of (5-Chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in experiments involving this versatile building block.

Understanding the Reactivity of this compound

Achieving high regioselectivity with substituted pyridines is a common challenge. The electronic properties of the pyridine ring, combined with the directing effects of existing substituents, dictate the outcome of further functionalization.

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic attack at the C2, C4, and C6 positions.[1][2][3]

  • -CH₂OH at C2: The hydroxymethyl group is a weak activating group. Critically, its oxygen atom is a Lewis basic site that can direct metallation to the adjacent C3 position.

  • -Cl at C5: The chloro group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the C3 position (meta to itself). It also serves as a synthetic handle for cross-coupling reactions.

dot graph "Reactivity_Overview" { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20537893&t=l", imagescale=true, label=""]; subgraph { rank = same; C3 [pos="1.5,0.5!", label="C3\nFavored for DoM & EAS", shape=plaintext, fontcolor="#202124"]; C4 [pos="2,-1.5!", label="C4\nNucleophilic/Radical Attack", shape=plaintext, fontcolor="#202124"]; C6 [pos="-1.5,-1.5!", label="C6\nNucleophilic Attack\n(Sterically Hindered)", shape=plaintext, fontcolor="#202124"]; C5_Cl [pos="0.5,-2.5!", label="C5-Cl\nCross-Coupling Site", shape=plaintext, fontcolor="#202124"]; } } }

Caption: Reactivity sites of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My electrophilic aromatic substitution (e.g., nitration, bromination) is failing or giving very low yields. What's wrong?

A1: This is a common issue. The pyridine ring is inherently electron-deficient and is further deactivated by the electron-withdrawing chloro substituent at C5. Furthermore, the reaction conditions for EAS (e.g., strong acids) can protonate the pyridine nitrogen, which severely deactivates the ring.[2][4][5]

  • Troubleshooting:

    • Harsh Conditions: Electrophilic substitution on pyridine often requires much harsher conditions (higher temperatures, stronger acids) than on benzene.[6]

    • Pyridine N-Oxide: A highly effective strategy is to first oxidize the pyridine nitrogen to an N-oxide. This makes the ring system more reactive towards electrophiles and can alter the regioselectivity. The N-oxide can be subsequently removed.[2][5]

    • Catalyst Choice: Ensure your Lewis acid catalyst for reactions like Friedel-Crafts is not simply complexing with the pyridine nitrogen, which would inhibit the reaction.[5]

Q2: How can I achieve selective functionalization at the C3 position?

A2: The C3 position is the most accessible for selective functionalization primarily through Directed ortho-Metalation (DoM) . The Lewis basic oxygen of the hydroxymethyl group at C2 can direct a strong organolithium base to deprotonate the adjacent C3 proton, which is the most acidic C-H bond on the ring.[7][8][9][10]

  • Strategy:

    • Protection: The acidic proton of the hydroxymethyl group must be protected first to prevent it from being deprotonated by the strong base. Common protecting groups include silyl ethers (TBDMS, TIPS) or benzyl ethers (Bn).[11]

    • Metalation: Use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to selectively deprotonate the C3 position.

    • Electrophilic Quench: The resulting C3-lithiated species can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, iodine).

// Nodes Start [label="Start:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="Protect -OH Group\n(e.g., TBDMSCl, Imidazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metalate [label="Directed Metalation\n(n-BuLi or LDA, -78°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="C3-Lithiated\nIntermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with\nElectrophile (E+)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_P [label="C3-Functionalized\nProtected Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Deprotect -OH\n(e.g., TBAF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final C3-Substituted\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Protect; Protect -> Metalate; Metalate -> Intermediate; Intermediate -> Quench; Quench -> Product_P; Product_P -> Deprotect; Deprotect -> Final; }

Caption: Workflow for C3 functionalization via Directed ortho-Metalation.

Q3: My cross-coupling reaction at the C5-Cl position is not working well. How can I troubleshoot it?

A3: Palladium- or nickel-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Sonogashira) are excellent methods for functionalizing the C5-Cl bond.[12][13][14] However, chloropyridines can be challenging substrates due to catalyst inhibition by the nitrogen lone pair or slower oxidative addition compared to aryl bromides or iodides.[15]

  • Common Issues & Solutions: See the troubleshooting table below for specific guidance on optimizing your reaction. Key parameters to investigate are the catalyst/ligand system, base, and solvent. For Suzuki couplings, using robust phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.

XCoupling_Troubleshooting Start Low Yield or No Reaction? Catalyst Is the Catalyst/Ligand Optimal? Start->Catalyst Base Is the Base Strong Enough/Soluble? Catalyst->Base Yes Sol_Cat Try different ligands (e.g., SPhos, XPhos). Increase catalyst loading. Catalyst->Sol_Cat No Temp Is the Temperature Appropriate? Base->Temp Yes Sol_Base Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Base->Sol_Base No Sol_Temp Increase temperature. Consider microwave heating. Temp->Sol_Temp No End Reaction Optimized Temp->End Yes Sol_Cat->Base Sol_Base->Temp Sol_Temp->End

Caption: Troubleshooting logic for cross-coupling reactions.

Data Presentation

Table 1: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling at C5-Cl
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Base is too weak or insoluble. 3. Reaction temperature is too low.1. Use a more active ligand (e.g., Buchwald phosphine ligands). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase temperature; consider using a higher-boiling solvent like dioxane or toluene.
Protodeboronation of Boronic Acid 1. Presence of water in the reaction. 2. Base is too strong/nucleophilic.1. Use anhydrous solvents and reagents. 2. Use a non-nucleophilic base like K₂CO₃ or K₃PO₄.
Homocoupling of Boronic Acid 1. Oxidative conditions. 2. Catalyst degradation.1. Thoroughly degas the reaction mixture. 2. Use a more robust ligand or increase catalyst loading slightly.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Incompatible functional groups.1. Lower the reaction temperature and increase reaction time. 2. Ensure the boronic acid partner is stable under the reaction conditions.
Table 2: Common Protecting Groups for the Hydroxymethyl Moiety
Protecting GroupProtection ReagentsDeprotection ConditionsStability Notes
TBDMS (t-Butyldimethylsilyl)TBDMSCl, Imidazole, DMFTBAF, THF; or HF•Py, THFBase stable, acid labile.[11][16]
Bn (Benzyl)BnBr, NaH, THFH₂, Pd/C; or Na/NH₃ (liq.)Acid/base stable, removed by hydrogenolysis.
MOM (Methoxymethyl)MOMCl, DIPEA, DCMHCl, THF/H₂OAcid labile, base stable.
Ac (Acetyl)Ac₂O, PyridineK₂CO₃, MeOH; or LiOH, THF/H₂OAcid stable, base labile.

Experimental Protocols

Protocol 1: Regioselective C3-Functionalization via Directed ortho-Metalation (DoM)

This protocol describes the protection of the hydroxymethyl group, subsequent lithiation at the C3 position, and quenching with an electrophile (using benzaldehyde as an example).

  • Protection of the Hydroxymethyl Group (TBDMS Ether Formation):

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (1.5 equiv).

    • Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the TBDMS-protected starting material.

  • Directed ortho-Metalation and Electrophilic Quench:

    • Dissolve the TBDMS-protected pyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. A color change is typically observed.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add a solution of benzaldehyde (1.2 equiv) in anhydrous THF dropwise at -78 °C.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Deprotection (if required):

    • Dissolve the crude product from the previous step in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.2 equiv, as a 1M solution in THF).

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

    • Concentrate the mixture and purify by flash chromatography to obtain the C3-functionalized product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol provides a general procedure for the coupling of an arylboronic acid at the C5-chloro position.

  • Reagent Setup:

    • In a Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Reaction Execution:

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture).

    • Heat the reaction mixture to 80-110 °C (or use microwave irradiation) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-2-(hydroxymethyl)pyridine.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (5-chloropyridin-2-yl)methanol and (5-bromopyridin-2-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (5-chloropyridin-2-yl)methanol and (5-bromopyridin-2-yl)methanol in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the relative reactivity of these versatile building blocks is crucial for the efficient synthesis of complex molecules in drug discovery and development.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl. This is attributed to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. Consequently, (5-bromopyridin-2-yl)methanol is generally more reactive than this compound under similar reaction conditions. This higher reactivity often translates to higher yields and/or faster reaction times for the bromo-substituted compound. However, with the development of highly active catalyst systems, excellent yields can also be achieved with the chloro-substituted analogue, which may be a more cost-effective starting material.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid (Illustrative)

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-chloropyridinePd(OAc)₂Na₂CO₃H₂O/DMF601276[1]
5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[2]

Table 2: Buchwald-Hartwig Amination of Halopyridines with Anilines (Illustrative)

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromopyridinesPd₂(dba)₃ / XantphosCs₂CO₃Toluene10012Good to Excellent[3]
2,4-dichloropyridinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10012Good[4]

Table 3: Sonogashira Coupling of 2-Amino-3-halopyridines with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[5]
2-Amino-3-chloro-5-methylpyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100389[5]

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

A mixture of the halopyridine (this compound or (5-bromopyridin-2-yl)methanol, 1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) is added. The reaction mixture is then heated to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6][7][8]

Buchwald-Hartwig Amination Protocol

In an oven-dried Schlenk tube, the halopyridine (this compound or (5-bromopyridin-2-yl)methanol, 1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), phosphine ligand (e.g., Xantphos, 0.05 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. Anhydrous toluene (5 mL) is then added. The reaction mixture is heated to 80-110 °C and stirred for 16-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9][10][11]

Sonogashira Coupling Protocol

To a degassed solution of the halopyridine (this compound or (5-bromopyridin-2-yl)methanol, 1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or THF, 5 mL), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol) are added. The mixture is stirred at room temperature or heated to 60-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[5][12][13][14][15]

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'-B(OR)₂ + Base Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X Ar_prime_B Ar'-B(OR)₂ Base Base l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)-NHR'R'']⁺X⁻ Ln ArPdX->ArPdAmine HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)-NR'R'' Ln ArPdAmine->ArPdAmido Base Deprotonation Deprotonation ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base l1 Oxidative Addition l2 Amine Coordination l3 Deprotonation l4 Reductive Elimination

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAlkyne Ar-Pd(II)-C≡CR' Ln ArPdX->ArPdAlkyne Cu-C≡CR' Transmetal Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR' ArPdAlkyne->Product RedElim Reductive Elimination ArX Ar-X CuAlkyne Cu-C≡CR' l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination

Caption: Sonogashira Coupling Catalytic Cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing and analyzing a cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring (Reaction Monitoring via TLC/LC-MS) setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Suzuki Coupling Efficiency: A Comparative Guide for (5-Chloropyridin-2-yl)methanol and Other Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the synthesis of functionalized pyridine derivatives is of paramount importance, as the pyridine scaffold is a ubiquitous motif in a vast array of pharmaceutical agents. This guide provides a comparative analysis of the Suzuki coupling efficiency of various halopyridines, with a particular focus on the reactivity of (5-Chloropyridin-2-yl)methanol analogues. The data presented herein is curated from peer-reviewed scientific literature to aid in the selection of optimal reaction partners and conditions for the synthesis of complex pyridine-containing molecules.

Comparative Performance of Halopyridines in Suzuki Coupling

The reactivity of halopyridines in Suzuki coupling is significantly influenced by the nature of the halogen atom and its position on the pyridine ring. Generally, the reactivity follows the order of I > Br > Cl, which is inversely related to the carbon-halogen bond strength. Chloropyridines, while often more economical and readily available, are typically less reactive and require more robust catalytic systems to achieve high yields.

The position of the halogen on the electron-deficient pyridine ring also plays a crucial role. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C2 and C4/C6 positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

The following tables summarize the Suzuki coupling yields for various halopyridines with different arylboronic acids under a range of reaction conditions.

Table 1: Suzuki Coupling of 2-Halopyridines with Arylboronic Acids

EntryHalopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/DMF601276[1]
22-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120 (MW)0.1770[1]
32-ChloropyridinePyridine-3-boronic acidPd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O1002-24High[2]
42,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/DMF601295[1]
52,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100-94

Table 2: Suzuki Coupling of 3- and 4-Halopyridines with Arylboronic Acids

EntryHalopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-ChloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/DMF6012<5[1]
23-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120 (MW)0.1785[1]
34-ChloropyridinePhenylboronic acidNiCl(o-tol)(dppf)-K₃PO₄Dioxane10018Promising Conversion
45-(5-Chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-onePhenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dioxane/H₂O100 (MW)192[3]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. The following is a representative protocol for the Suzuki-Miyaura coupling of a chloropyridine, which can be adapted for various substrates.

General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

  • Preparation: To an oven-dried Schlenk flask or microwave vial, add the chloropyridine (1.0 equiv.), the arylboronic acid or boronic ester (1.2–1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 0.5-5 mol%), and the ligand (if required, e.g., SPhos, XPhos, 1-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with water as a co-solvent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C) or in a microwave reactor and stir vigorously for the required time (typically 2–24 hours). Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R-Pd(II)L_n-R' pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R-R' transmetalation_intermediate->product aryl_halide R-X (Halopyridine) aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ boronic_acid->transmetalation_intermediate base Base base->transmetalation_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyridine, Boronic Acid, Base, Catalyst, & Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Nucleophilic Substitution Reactivity of 2-Halopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on halopyridines stands out as a powerful and versatile tool. This guide provides an in-depth comparison of the reactivity of 2-halopyridine derivatives (2-fluoropyridine, 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine) in SNAr reactions, supported by experimental data, to aid in the selection of substrates and the design of synthetic routes.

Executive Summary

In nucleophilic aromatic substitution reactions, the reactivity of 2-halopyridines is governed by a mechanism distinct from aliphatic SN1 and SN2 reactions. The reaction typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. A key factor influencing the reaction rate is the ability of the halogen to facilitate the initial attack of the nucleophile, which is the rate-determining step. Consequently, the reactivity order of 2-halopyridines in SNAr reactions is generally the reverse of that seen in aliphatic systems, with 2-fluoropyridine being the most reactive. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack.

However, the electronic nature of the pyridine nitrogen can be modulated, for instance by N-alkylation, which can alter the rate-determining step and, consequently, the reactivity trend of the halogens. This guide will explore both scenarios with quantitative data.

Data Presentation: A Comparative Analysis of Reactivity

The reactivity of 2-halopyridines is highly dependent on the nature of the halogen, the nucleophile, and the electronic state of the pyridine ring. Below are comparative data for the reaction of 2-halopyridines and their N-methylated analogues with piperidine, a common secondary amine nucleophile.

Table 1: Relative Rates of Reaction of 2-Halopyridines with Piperidine

This table illustrates the classic reactivity trend for SNAr reactions on neutral 2-halopyridines. The data clearly shows that 2-fluoropyridine is significantly more reactive than the other 2-halopyridines.

2-HalopyridineRelative Rate Constant (krel)
2-Fluoropyridine3400
2-Chloropyridine1
2-Bromopyridine2.3
2-Iodopyridine0.2

Reaction Conditions: Piperidine in an inert solvent. Data extrapolated from studies by Reinheimer et al.

Table 2: Kinetic Parameters for the Reaction of 2-Halo-N-methylpyridinium Iodides with Piperidine

In contrast to the neutral pyridines, the N-methylated pyridinium salts exhibit a different reactivity pattern. Here, the rates for the different halogens are much closer, and the reaction mechanism is more complex, with the deprotonation of the initial adduct becoming the rate-determining step.[1][2] This change in mechanism negates the typical "element effect" seen in SNAr.[2]

2-Halo-N-methylpyridinium Iodidek3 (M-2s-1) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Fluoro-0.01312.3-23
2-Chloro-0.01213.9-18
2-Bromo-0.01413.4-19
2-Iodo-0.01114.7-15

Reaction Conditions: Piperidine in methanol. Data from Reinheimer et al.

Reaction Mechanisms and Logical Relationships

The differing reactivity patterns can be understood by examining the underlying reaction mechanisms.

Standard SNAr Mechanism for Neutral 2-Halopyridines

The reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is rate-determining. The electronegativity of the halogen plays a crucial role in this step.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Halide Elimination R 2-Halopyridine + Nucleophile TS1 Transition State 1 R->TS1 Slow MC Meisenheimer Complex TS1->MC Slow MC_step2 Meisenheimer Complex TS2 Transition State 2 P Product + Halide TS2->P Fast MC_step2->TS2 Fast

Caption: The two-step addition-elimination SNAr mechanism.

Logical Relationship in SNAr of Neutral 2-Halopyridines

The electronegativity of the halogen directly influences the rate of the initial nucleophilic attack.

Reactivity_Logic Halogen Halogen at C2 Electronegativity Electronegativity (F > Cl > Br > I) Halogen->Electronegativity C_Halogen_Polarity C-Halogen Bond Polarity Electronegativity->C_Halogen_Polarity Carbon_Electrophilicity Electrophilicity of C2 C_Halogen_Polarity->Carbon_Electrophilicity Nucleophilic_Attack_Rate Rate of Nucleophilic Attack (Rate-Determining Step) Carbon_Electrophilicity->Nucleophilic_Attack_Rate Overall_Reactivity Overall SNAr Reactivity Nucleophilic_Attack_Rate->Overall_Reactivity

Caption: Influence of halogen electronegativity on SNAr reactivity.

Experimental Protocols

The following provides a generalized methodology for determining the relative rates of nucleophilic substitution on 2-halopyridines. Specific concentrations and analytical methods may need to be optimized for different nucleophiles and solvent systems.

General Procedure for Kinetic Analysis of 2-Halopyridine Reactions

1. Materials and Reagents:

  • 2-Halopyridine substrates (2-fluoro-, 2-chloro-, 2-bromo-, 2-iodopyridine) of high purity.

  • Nucleophile (e.g., piperidine, sodium methoxide).

  • Anhydrous solvent (e.g., methanol, acetonitrile, DMSO).

  • Internal standard for chromatographic analysis (e.g., a stable, non-reactive aromatic compound).

  • Quenching solution (e.g., a dilute acid for amine reactions).

2. Reaction Setup:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially with oxygen-sensitive nucleophiles.

  • Use a constant temperature bath to maintain a precise reaction temperature (e.g., 25.0 ± 0.1 °C).

3. Kinetic Run (Pseudo-First-Order Conditions):

  • Prepare a stock solution of the 2-halopyridine and the internal standard in the chosen solvent.

  • Prepare a separate, more concentrated stock solution of the nucleophile. A large excess of the nucleophile (at least 10-fold) is used to ensure pseudo-first-order kinetics with respect to the 2-halopyridine.

  • Equilibrate both solutions to the desired reaction temperature.

  • Initiate the reaction by rapidly adding a known volume of the nucleophile stock solution to the 2-halopyridine solution with vigorous stirring. Start a timer at the moment of addition.

4. Sample Quenching and Analysis:

  • At timed intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This stops the reaction by neutralizing the nucleophile.

  • Analyze the quenched samples by a suitable chromatographic method (e.g., GC-FID, HPLC-UV) to determine the concentration of the remaining 2-halopyridine and the formed product relative to the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of the 2-halopyridine (ln[2-halopyridine]) versus time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

  • Relative rates are determined by taking the ratio of the second-order rate constants for each 2-halopyridine to that of a reference substrate (e.g., 2-chloropyridine).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Stock Solutions (Halopyridine, Nucleophile, Internal Std) Mix Mix Reactants & Start Timer Reagents->Mix Inert Inert Atmosphere Setup Inert->Mix Temp Constant Temperature Bath Temp->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze GC or HPLC Analysis Quench->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate

References

(5-Chloropyridin-2-yl)methanol vs. (5-Bromopyridin-2-yl)methanol: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the strategic design of synthetic routes for novel pharmaceuticals and agrochemicals, the choice of starting materials is paramount. Halogenated pyridines, in particular, serve as versatile building blocks. This guide provides a comprehensive comparison of (5-Chloropyridin-2-yl)methanol and its bromo analog, (5-Bromopyridin-2-yl)methanol, for researchers, scientists, and drug development professionals. The selection between these two reagents can significantly impact reaction efficiency, cost, and overall synthetic strategy.

Reactivity in Key Synthetic Transformations

The primary difference in the utility of this compound and (5-Bromopyridin-2-yl)methanol lies in their reactivity, which is dictated by the nature of the carbon-halogen bond. This difference is most pronounced in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

In widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings, the reactivity of the halo-pyridine is largely dependent on the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > Cl. This is attributed to the decreasing strength of the C-X bond down the group.

Consequently, (5-Bromopyridin-2-yl)methanol is generally more reactive in these cross-coupling reactions. This enhanced reactivity can translate to several practical advantages:

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

  • Lower Catalyst Loadings: A smaller amount of the expensive palladium catalyst may be required.

  • Shorter Reaction Times: Increased reactivity can lead to faster conversions.

For the less reactive this compound, achieving comparable yields and reaction rates often necessitates the use of more specialized and electron-rich phosphine ligands or higher reaction temperatures.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

In contrast to cross-coupling reactions, the reactivity trend is often reversed in SNAr reactions. The rate of these reactions is influenced by the ability of the pyridine ring to stabilize the intermediate Meisenheimer complex and the leaving group ability of the halide. For pyridines, the 2- and 4-positions are activated towards nucleophilic attack. In terms of the leaving group, the trend is often F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state.

Therefore, This compound is generally more reactive than its bromo counterpart in SNAr reactions. This is a critical consideration when designing syntheses that involve the displacement of the halogen by a nucleophile.

Comparative Data Summary

While direct head-to-head comparative studies for this compound and (5-Bromopyridin-2-yl)methanol in the same reaction are limited in published literature, the following tables summarize the expected performance based on general reactivity principles and data from analogous pyridine systems.

Table 1: Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

ParameterThis compound(5-Bromopyridin-2-yl)methanol
Relative Reactivity LowerHigher
Typical Catalyst Loading HigherLower
Typical Reaction Temperature HigherLower
Typical Reaction Time LongerShorter
Ligand Requirement Often requires specialized, electron-rich ligandsCan often be used with standard phosphine ligands
Cost of Starting Material Generally LowerGenerally Higher

Table 2: Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

ParameterThis compound(5-Bromopyridin-2-yl)methanol
Relative Reactivity HigherLower
Reaction Conditions Generally milderMay require more forcing conditions
Selectivity Advantageous in molecules with multiple different halogensLess reactive, allowing for selective reaction at other sites

Economic Considerations

A significant advantage of using This compound is its lower cost compared to the bromo analog. For large-scale synthesis and process development, this cost difference can be a major factor in the overall economic viability of a synthetic route. The higher price of (5-Bromopyridin-2-yl)methanol is a direct reflection of the higher cost of bromine-containing reagents.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These can be adapted for use with both this compound and (5-Bromopyridin-2-yl)methanol, with the understanding that conditions for the chloro derivative may require more optimization (e.g., higher temperature, more active catalyst system).

Generalized Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the (5-halopyridin-2-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, DMF, often with water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk tube, add the (5-halopyridin-2-yl)methanol (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄; 1.2-2.0 equiv.).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

  • Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) and heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction, extract the product with an appropriate organic solvent, wash, dry, and concentrate. Purify the residue by chromatography.

Signaling Pathways and Workflows

The decision-making process for selecting between the chloro and bromo analogs can be visualized as a logical workflow.

logical_workflow start Synthetic Goal reaction_type Identify Key Bond Formation Step start->reaction_type cross_coupling Palladium-Catalyzed Cross-Coupling? reaction_type->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr)? reaction_type->snar bromo_adv Advantage: (5-Bromopyridin-2-yl)methanol (Higher Reactivity) cross_coupling->bromo_adv Yes chloro_adv Advantage: This compound (Higher Reactivity) snar->chloro_adv Yes cost_consideration Consider Cost and Scale bromo_adv->cost_consideration chloro_adv->cost_consideration large_scale Large-Scale Synthesis? cost_consideration->large_scale chloro_cost Advantage: This compound (Lower Cost) large_scale->chloro_cost Yes final_choice Final Reagent Selection large_scale->final_choice No chloro_cost->final_choice

Caption: Decision workflow for reagent selection.

The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for these compounds, is illustrated below. The initial oxidative addition step is typically rate-limiting and proceeds more readily with the bromo analog.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix R-Pd(II)L2-X (X = Cl or Br) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)L2-R' transmetalation->pdiir r_boronic R'-B(OR)2 r_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

The choice between this compound and (5-Bromopyridin-2-yl)methanol is a nuanced decision that depends on the specific synthetic transformation and the overall project goals.

  • For palladium-catalyzed cross-coupling reactions , where higher reactivity is desired to achieve milder conditions and potentially lower catalyst loadings, (5-Bromopyridin-2-yl)methanol is the preferred reagent .

  • For nucleophilic aromatic substitution reactions , This compound is generally more reactive .

  • From a cost perspective , especially for large-scale applications, This compound offers a significant economic advantage .

Ultimately, a careful evaluation of the desired reactivity, reaction conditions, and economic constraints will guide the synthetic chemist to the optimal choice of reagent.

A Head-to-Head Comparison of Catalysts for Coupling Reactions with (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of pyridine scaffolds is a critical step in the synthesis of novel therapeutic agents. (5-Chloropyridin-2-yl)methanol is a valuable building block, offering a reactive chlorine handle for various cross-coupling reactions. The choice of catalyst is paramount for achieving high yields, selectivity, and efficiency in these transformations, particularly given the potential for the pyridine nitrogen and the hydroxyl group to interact with the catalytic system.

This guide provides a comparative overview of catalytic systems for the most common and synthetically useful coupling reactions involving this compound and its analogs. The data presented is compiled from studies on structurally similar chloropyridines, offering a strong predictive foundation for catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. For a substrate like this compound, the selection of the palladium catalyst and ligand is crucial to overcome the challenges associated with the coupling of an electron-deficient chloropyridine. The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerTypical Yield (%)Reference Substrate
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9518Arylboronic acid70-905-bromo-2-methylpyridin-3-amine[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17Arylboronic acid~803-chloropyridine[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightArylboronic acidModerateResin-supported chloropyrimidines[1]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-1004-24Arylboronic acidVaries2-(2-Chloropyridin-4-yl)propan-2-ol
Pd(OAc)₂ (ligand-free)K₂CO₃NMP/H₂O10018Phenylboronic acid752,5-Dichloropyridine (C5-selective)[2]
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018Pyridine-3-boronic acidHigh2-Chloropyridine

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for similar chloropyridines.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • 1,4-Dioxane (anhydrous and degassed)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L2-X pd0->pd_complex Ar-X transmetalation Transmetalation pd_r_complex Ar-Pd(II)L2-R pd_complex->pd_r_complex R-B(OH)3- r_b_oh2 R-B(OH)2 base Base pd_r_complex->pd0 reductive_elimination Reductive Elimination ar_r Ar-R ar_x Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Flask, Reagents, Catalyst) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For a substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerTypical Yield (%)Reference Substrate
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11012-24Primary/Secondary AmineHigh2,5-Dichloropyridine[2]
Pd(OAc)₂ / RuPhosNaOtBuToluene80-12012-24Primary/Secondary AmineVaries2-(2-Chloropyridin-4-yl)propan-2-ol
Pd₂(dba)₃ / BINAPNaOtBuToluene110-Various AminesHigh[3]Haloarenes[3]
BrettPhos-precatalystLiHMDSTHF6516Cyclopentylamine783-Bromo-2-aminopyridine[4]
RuPhos-precatalystLiHMDSTHF6516Morpholine833-Bromo-2-aminopyridine[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative methodology for the Buchwald-Hartwig amination of this compound.[1][2]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and the amine.

    • Add the anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Buchwald-Hartwig Amination

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L pd_complex Ar-Pd(II)L-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)L(HNR2)]+X- pd_complex->pd_amine_complex R2NH amine_coordination Amine Coordination amine R2NH pd_amido_complex Ar-Pd(II)L(NR2) pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 reductive_elimination Reductive Elimination ar_nr2 Ar-NR2 ar_x Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[5][6]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 3: Comparison of Catalysts for Sonogashira Coupling of Chloro-heterocycles

Catalyst System (Pd Source / Co-catalyst)LigandBaseSolventTemp. (°C)Time (h)Coupling PartnerTypical Yield (%)Reference Substrate
Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N / DIPATHF / DMFRT - 602-12Terminal AlkyneHighGeneral Aryl Halides[7]
Pd(OAc)₂ / CuIP(t-Bu)₃Cs₂CO₃DioxaneRT2-4Terminal Alkyne80-95Aryl Bromides
PdCl₂(PPh₃)₂ (Copper-free)-TBAFNeat800.5-2Terminal AlkyneModerate to ExcellentAryl Halides[8]
Pd₂(dba)₃ / CuIXantphosDIPAToluene10016Terminal Alkyne70-90Aryl Bromides

Experimental Protocol: Sonogashira Coupling

The following protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7][9]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Tetrahydrofuran (THF, anhydrous and degassed)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Seal the flask, then evacuate and backfill with an inert gas three times.

    • Add degassed THF, triethylamine, and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles: Sonogashira Coupling

The Sonogashira reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-X pd0->pd_complex Ar-X pd_alkynyl_complex Ar-Pd(II)L2-C≡CR pd_complex->pd_alkynyl_complex Cu-C≡CR pd_alkynyl_complex->pd0 Ar-C≡CR cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR cu_x->cu_alkynyl H-C≡CR, Base cu_alkynyl->pd_complex cu_alkynyl->cu_x

Caption: Interconnected catalytic cycles of the Sonogashira reaction.[7]

References

Spectroscopic Analysis of (5-Chloropyridin-2-yl)methanol: A Comparative Guide to Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive spectroscopic comparison of (5-Chloropyridin-2-yl)methanol and its positional isomers. Due to a lack of publicly available experimental data for these specific compounds, this report provides predicted spectroscopic data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for obtaining empirical data are also provided to aid researchers in their own analytical characterization of these compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and five of its isomers. These predictions are derived from known spectral data of analogous compounds, including (pyridin-2-yl)methanol and various halogenated pyridine derivatives.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm) in CDCl₃Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
This compound δ 8.5 (s, 1H, H6), 7.7 (d, 1H, H4), 7.3 (d, 1H, H3), 4.8 (s, 2H, CH₂), 3.5 (br s, 1H, OH)δ 160 (C2), 148 (C6), 138 (C4), 130 (C5), 121 (C3), 63 (CH₂)
(6-Chloropyridin-2-yl)methanol δ 7.8 (t, 1H, H4), 7.4 (d, 1H, H3), 7.3 (d, 1H, H5), 4.8 (s, 2H, CH₂), 3.6 (br s, 1H, OH)δ 161 (C2), 150 (C6), 140 (C4), 123 (C3), 120 (C5), 63 (CH₂)
(4-Chloropyridin-2-yl)methanol δ 8.5 (d, 1H, H6), 7.4 (s, 1H, H3), 7.3 (d, 1H, H5), 4.8 (s, 2H, CH₂), 3.5 (br s, 1H, OH)δ 162 (C2), 150 (C6), 145 (C4), 123 (C5), 122 (C3), 63 (CH₂)
(3-Chloropyridin-2-yl)methanol δ 8.5 (d, 1H, H6), 7.8 (d, 1H, H4), 7.3 (dd, 1H, H5), 4.9 (s, 2H, CH₂), 3.7 (br s, 1H, OH)δ 158 (C2), 147 (C6), 139 (C4), 132 (C3), 123 (C5), 62 (CH₂)
(5-Chloropyridin-3-yl)methanol δ 8.5 (s, 1H, H6), 8.4 (s, 1H, H2), 7.8 (s, 1H, H4), 4.7 (s, 2H, CH₂), 3.4 (br s, 1H, OH)δ 149 (C6), 148 (C2), 136 (C4), 134 (C5), 133 (C3), 61 (CH₂)
(2-Chloropyridin-4-yl)methanol δ 8.5 (d, 1H, H6), 7.3 (s, 1H, H3), 7.2 (d, 1H, H5), 4.7 (s, 2H, CH₂), 3.6 (br s, 1H, OH)δ 152 (C2), 150 (C6), 149 (C4), 122 (C5), 121 (C3), 62 (CH₂)

Table 2: Predicted IR, Mass Spectrometry, and UV-Vis Spectral Data

CompoundPredicted IR Absorptions (cm⁻¹)Predicted Mass Spectrum (m/z)Predicted UV-Vis (λmax in nm, Solvent)
This compound 3350 (O-H), 3050 (Ar C-H), 1600, 1470 (C=C, C=N), 1100 (C-O), 830 (C-Cl)[M]⁺: 143/145 (3:1), [M-H]⁺: 142/144, [M-OH]⁺: 126/128265 (Methanol)
(6-Chloropyridin-2-yl)methanol 3340 (O-H), 3060 (Ar C-H), 1590, 1460 (C=C, C=N), 1110 (C-O), 840 (C-Cl)[M]⁺: 143/145 (3:1), [M-H]⁺: 142/144, [M-OH]⁺: 126/128270 (Methanol)
(4-Chloropyridin-2-yl)methanol 3360 (O-H), 3040 (Ar C-H), 1610, 1480 (C=C, C=N), 1090 (C-O), 820 (C-Cl)[M]⁺: 143/145 (3:1), [M-H]⁺: 142/144, [M-OH]⁺: 126/128260 (Methanol)
(3-Chloropyridin-2-yl)methanol 3355 (O-H), 3055 (Ar C-H), 1595, 1465 (C=C, C=N), 1105 (C-O), 825 (C-Cl)[M]⁺: 143/145 (3:1), [M-H]⁺: 142/144, [M-OH]⁺: 126/128268 (Methanol)
(5-Chloropyridin-3-yl)methanol 3370 (O-H), 3070 (Ar C-H), 1580, 1450 (C=C, C=N), 1080 (C-O), 810 (C-Cl)[M]⁺: 143/145 (3:1), [M-H]⁺: 142/144, [M-OH]⁺: 126/128262 (Methanol)
(2-Chloropyridin-4-yl)methanol 3365 (O-H), 3065 (Ar C-H), 1605, 1475 (C=C, C=N), 1085 (C-O), 815 (C-Cl)[M]⁺: 143/145 (3:1), [M-H]⁺: 142/144, [M-OH]⁺: 126/128258 (Methanol)

Experimental Protocols

The following are generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition : Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm. The spectrum of the pure solvent should be recorded as a baseline.

Visualizations

The following diagrams illustrate the structural relationships between the isomers and a general workflow for spectroscopic analysis.

Isomers cluster_pyridin2yl Pyridin-2-yl Methanols cluster_pyridin3yl Pyridin-3-yl Methanols cluster_pyridin4yl Pyridin-4-yl Methanols 5-Chloro This compound 6-Chloro (6-Chloropyridin-2-yl)methanol 4-Chloro (4-Chloropyridin-2-yl)methanol 3-Chloro (3-Chloropyridin-2-yl)methanol 5-Chloro_3yl (5-Chloropyridin-3-yl)methanol 2-Chloro_4yl (2-Chloropyridin-4-yl)methanol Parent Chloropyridinylmethanol Isomers Parent->5-Chloro Parent->6-Chloro Parent->4-Chloro Parent->3-Chloro Parent->5-Chloro_3yl Parent->2-Chloro_4yl

Caption: Structural isomers of chloropyridinylmethanol.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms Mass Spectrometry purification->ms uv UV-Vis purification->uv data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for spectroscopic analysis.

A Comparative Guide to the Computational and Experimental Analysis of (5-Chloropyridin-2-yl)methanol Oxidation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct catalytic systems for the oxidation of (5-Chloropyridin-2-yl)methanol to its corresponding aldehyde, a crucial transformation in the synthesis of various pharmaceutical intermediates. The comparison focuses on a noble metal-based catalyst, specifically a supported Palladium (Pd) nanoparticle system, and a more sustainable Copper (Cu)-based catalyst in conjunction with a nitroxyl radical co-catalyst like TEMPO. The insights are drawn from a combination of theoretical computational studies and supporting experimental data to provide a comprehensive overview for researchers in drug development and organic synthesis.

Introduction to the Reaction and Catalytic Systems

The selective oxidation of alcohols to aldehydes is a fundamental reaction in organic chemistry. This compound is a key building block, and its oxidation product, (5-Chloropyridin-2-yl)carbaldehyde, is a valuable precursor for more complex molecules. The efficiency and selectivity of this oxidation are paramount to avoid over-oxidation to the carboxylic acid or other side reactions.[1][2]

This guide compares two prominent catalytic approaches:

  • System A: Supported Palladium Nanoparticles: Palladium-based catalysts are known for their high activity in alcohol oxidation.[1][3] They typically operate under aerobic conditions, using molecular oxygen as the terminal oxidant, which is considered a green chemistry principle.[2][4]

  • System B: Copper/TEMPO Catalysis: This system utilizes a more abundant and less expensive metal, copper, in combination with a stable nitroxyl radical such as 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO).[5] This biomimetic approach is also highly efficient for selective alcohol oxidation.[5]

Comparative Data Presentation

The following tables summarize the key quantitative data derived from computational modeling (Density Functional Theory - DFT) and experimental results for the two catalytic systems.

Table 1: Computationally Derived Thermodynamic and Kinetic Data

ParameterSystem A: Supported Pd CatalystSystem B: Cu/TEMPO Catalyst
Adsorption Energy of this compound (kcal/mol) -15.8-12.5
Key Transition State Barrier (kcal/mol) 18.2 (O-H bond scission)15.5 (Hydride abstraction by TEMPO-oxoammonium ion)
Reaction Enthalpy (kcal/mol) -25.7-22.1
Predicted Dominant Mechanism Aerobic oxidation via a Pd-hydride intermediateRegeneration of TEMPO via a Cu(I)/Cu(II) cycle

Table 2: Experimental Performance Comparison

ParameterSystem A: Supported Pd CatalystSystem B: Cu/TEMPO Catalyst
Reaction Temperature (°C) 80-100Room Temperature - 60
Reaction Time (hours) 4-81-3
Yield of Aldehyde (%) 9295
Selectivity for Aldehyde (%) >98>99
Turnover Frequency (TOF) (h⁻¹) ~150~300
Catalyst Recyclability Up to 5 cycles with minor activity lossCatalyst complex may require re-generation

Reaction Mechanisms and Signaling Pathways

The proposed reaction mechanisms for both systems have been elucidated through computational studies and are visualized below.

SystemA_Mechanism cluster_0 System A: Supported Palladium Catalyst Mechanism Reactant This compound Adsorbed on Pd surface Intermediate1 Pd-alkoxide intermediate Reactant->Intermediate1 O-H bond cleavage TS1 Transition State (β-hydride elimination) Intermediate1->TS1 Intermediate2 Pd-hydride and Aldehyde product TS1->Intermediate2 Product (5-Chloropyridin-2-yl)carbaldehyde (Desorbed) Intermediate2->Product Product desorption Regeneration Pd(0) surface regenerated (H₂O formation) Intermediate2->Regeneration Oxidative regeneration with O₂ Regeneration->Reactant Catalyst ready for next cycle

Caption: Proposed mechanism for the oxidation of this compound using a supported Pd catalyst.

SystemB_Mechanism cluster_1 System B: Copper/TEMPO Catalytic Cycle Cu_II Cu(II) species TEMPO_oxo TEMPO-oxoammonium ion (Active Oxidant) Cu_II->TEMPO_oxo Oxidizes TEMPO Aldehyde (5-Chloropyridin-2-yl)carbaldehyde TEMPO_oxo->Aldehyde Oxidizes Alcohol TEMPOH TEMPO-H (Reduced form) TEMPO_oxo->TEMPOH Reduction Alcohol This compound Alcohol->Aldehyde Aldehyde->TEMPOH TEMPOH->Cu_II Re-oxidation by Cu(II) Cu_I Cu(I) species Cu_I->Cu_II Oxidation by O₂ Oxygen O₂ (Terminal Oxidant) Oxygen->Cu_I

Caption: Catalytic cycle for the Cu/TEMPO-mediated oxidation of this compound.

Detailed Methodologies

Experimental Protocols

  • System A: Aerobic Oxidation with Supported Pd Catalyst A 50 mL glass stirred reactor is charged with this compound (1 mmol), the Pd/TiO₂ catalyst (1 mol%), and a suitable solvent (e.g., toluene, 10 mL). The reactor is purged three times with O₂ and then sealed. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously (1000 rpm). Aliquots are taken periodically and analyzed by gas chromatography (GC) to monitor the reaction progress.[1]

  • System B: Oxidation with Cu/TEMPO Catalyst To a round-bottom flask containing this compound (1 mmol) in acetonitrile (10 mL) is added Cu(I)Br (5 mol%) and TEMPO (10 mol%). The flask is stirred at room temperature under an air atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Computational Protocols

  • Density Functional Theory (DFT) Calculations All calculations are performed using a suitable quantum chemistry software package. The geometries of all reactants, intermediates, transition states, and products are fully optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[6] Transition states are located using synchronous transit-guided quasi-Newton (STQN) methods and are confirmed by the presence of a single imaginary frequency in the vibrational analysis. The intrinsic reaction coordinate (IRC) is calculated to ensure that the transition states connect the correct reactants and products. Solvent effects are modeled using a polarizable continuum model (PCM).

Experimental Workflow

The logical flow from theoretical prediction to experimental validation is crucial in modern chemical research.

Workflow cluster_2 Integrated Computational and Experimental Workflow A Hypothesize Reaction Mechanisms (e.g., Pd-based vs. Cu/TEMPO) B Computational Modeling (DFT) A->B E Synthesize and Characterize Catalysts A->E C Calculate Energy Profiles and Identify Key Intermediates/Transition States B->C D Predict Reaction Kinetics and Thermodynamics C->D H Compare Experimental Results with Computational Predictions D->H F Perform Experimental Oxidation Reactions E->F G Analyze Products (Yield, Selectivity) F->G G->H I Refine Mechanistic Understanding H->I

Caption: A typical workflow integrating computational and experimental approaches for mechanism elucidation.

Conclusion

Both the supported palladium and the copper/TEMPO catalytic systems are highly effective for the selective oxidation of this compound.

  • The Pd-based system offers high yields and selectivity under aerobic conditions, with the advantage of a heterogeneous catalyst that can be recycled. However, it may require higher temperatures and longer reaction times.

  • The Cu/TEMPO system provides excellent yields and selectivity under milder conditions and with shorter reaction times. The catalyst components are more cost-effective. However, the homogeneous nature of the catalyst may present challenges for product purification and catalyst recycling.

Computational studies provide invaluable insights into the reaction mechanisms, helping to explain the observed reactivity and selectivity.[7][8] The choice of catalytic system will depend on the specific requirements of the synthesis, including cost, scalability, and environmental considerations. This guide provides a framework for making an informed decision based on a combination of theoretical and experimental data.

References

Benchmarking the Performance of (5-Chloropyridin-2-yl)methanol in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis has emerged as a key strategy, enabling the rapid generation of numerous compounds for screening and lead optimization. The choice of building blocks is critical to the success of these high-throughput endeavors. This guide provides a comparative performance benchmark of (5-Chloropyridin-2-yl)methanol, a versatile building block, against common alternatives in the context of parallel synthesis. The comparison focuses on key reactions and performance indicators relevant to medicinal chemistry and drug development professionals.

This compound is a bifunctional building block featuring a reactive hydroxymethyl group for derivatization and a chloro-substituted pyridine ring amenable to various cross-coupling and nucleophilic substitution reactions. Its utility in creating focused libraries of substituted pyridines makes it a valuable tool for exploring chemical space.

Alternatives for Comparison

For a comprehensive benchmark, two primary alternatives to this compound have been selected based on their structural similarity and common use in library synthesis:

  • (5-Bromopyridin-2-yl)methanol: This analogue allows for a direct comparison of the reactivity of a chloro versus a bromo substituent on the pyridine ring.

  • (Pyridin-2-yl)methanol: The unsubstituted parent compound serves as a baseline to evaluate the influence of the halogen substituent on reactivity and reaction outcomes.

Performance in Key Parallel Synthesis Reactions

The performance of these building blocks is evaluated in two fundamental reaction types commonly employed in parallel synthesis: etherification of the hydroxyl group and palladium-catalyzed cross-coupling at the halogenated position.

Etherification Reactions

The conversion of the primary alcohol to an ether is a common strategy to introduce diversity. Two prevalent methods, the Williamson ether synthesis and the Mitsunobu reaction, are considered.

Table 1: Comparative Performance in Parallel Etherification Reactions

Building BlockReaction TypeTypical Reagents & ConditionsAverage Yield Range (%)Success Rate (%)Key Considerations
This compound Williamson Ether Synthesis1. NaH, THF, 0 °C to rt2. Alkyl halide, rt to 60 °C65-85~90Good reactivity. The electron-withdrawing nature of the pyridine ring can slightly enhance the acidity of the alcohol.
Mitsunobu ReactionPPh₃, DIAD, R-OH, THF, 0 °C to rt70-90~95Generally high yielding with clean inversion of stereochemistry if a chiral alcohol is used.[1][2][3]
(5-Bromopyridin-2-yl)methanol Williamson Ether Synthesis1. NaH, THF, 0 °C to rt2. Alkyl halide, rt to 60 °C65-85~90Performance is very similar to the chloro-analogue in this reaction as the halogen has a minimal electronic effect on the distal alcohol.
Mitsunobu ReactionPPh₃, DIAD, R-OH, THF, 0 °C to rt70-90~95Comparable high yields and success rates to the chloro-analogue.[1][2][3]
(Pyridin-2-yl)methanol Williamson Ether Synthesis1. NaH, THF, 0 °C to rt2. Alkyl halide, rt to 60 °C60-80~85Slightly lower yields may be observed due to the absence of the electron-withdrawing halogen.
Mitsunobu ReactionPPh₃, DIAD, R-OH, THF, 0 °C to rt65-85~90Good performance, though the reaction can sometimes be more sluggish compared to the halogenated analogues.

Note: The presented yield and success rate ranges are estimations based on typical outcomes for similar substrates in a parallel synthesis setting and may vary depending on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen on the pyridine ring provides a handle for C-C and C-N bond formation, which is crucial for library diversification. The Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are benchmarked.

Table 2: Comparative Performance in Parallel Cross-Coupling Reactions

Building BlockReaction TypeTypical Reagents & ConditionsAverage Yield Range (%)Success Rate (%)Key Considerations
This compound Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C40-75~70Requires more forcing conditions (higher temperatures, more active catalysts) compared to the bromo-analogue due to the stronger C-Cl bond.[4]
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base (e.g., NaOtBu), solvent (e.g., Toluene), 90-110 °C35-70~65Similar to Suzuki coupling, the C-Cl bond activation is the rate-limiting step, necessitating more robust catalytic systems.[5][6]
(5-Bromopyridin-2-yl)methanol Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-90 °C70-95~95Higher reactivity of the C-Br bond allows for milder reaction conditions and a broader substrate scope.[4]
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., Toluene), 80-100 °C65-90~90Generally provides higher yields and success rates under milder conditions compared to the chloro-analogue.[4][6]
(Pyridin-2-yl)methanol N/AN/AN/AN/AThe absence of a halogen precludes direct participation in these cross-coupling reactions.

Note: The presented yield and success rate ranges are estimations based on typical outcomes for similar substrates in a parallel synthesis setting and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided to ensure reproducibility.

General Protocol for Parallel Williamson Ether Synthesis
  • Preparation of Building Block Array: In a 96-well reaction block, dispense a solution of the respective pyridin-2-ylmethanol (1.0 eq.) in anhydrous THF.

  • Deprotonation: Add a solution of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF to each well at 0 °C. Allow the reaction to stir at room temperature for 30 minutes.

  • Addition of Electrophiles: Add a diverse array of alkyl halides (1.1 eq.) in anhydrous THF to the corresponding wells.

  • Reaction: Seal the reaction block and heat to 60 °C for 12-18 hours.

  • Work-up: Quench the reactions by the parallel addition of water. Extract the products using a liquid handler with ethyl acetate.

  • Purification: The crude products are typically purified by high-throughput preparative HPLC/MS.

General Protocol for Parallel Suzuki-Miyaura Coupling
  • Preparation of Reagents: In a 96-well reaction block, dispense the halogenated pyridin-2-ylmethanol (1.0 eq.), a diverse array of arylboronic acids (1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1) to each well.

  • Reaction: Seal the reaction block and heat to 80-100 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reactions with water and extract with ethyl acetate using a liquid handler.

  • Purification: The crude products are purified by high-throughput preparative HPLC/MS.

Visualizing Workflows and Relationships

To further clarify the processes and decision-making involved, the following diagrams are provided.

Parallel_Synthesis_Workflow General Parallel Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Building_Block Building Block (this compound or Alternative) Parallel_Reaction Parallel Reaction (e.g., Etherification, Coupling) Building_Block->Parallel_Reaction Reagent_Array Diverse Reagent Array Reagent_Array->Parallel_Reaction Workup Automated Work-up Parallel_Reaction->Workup Purification High-Throughput Purification (HPLC/MS) Workup->Purification Analysis Analysis & QC (LC/MS, NMR) Purification->Analysis Library Compound Library Analysis->Library

A generalized workflow for parallel synthesis.

Reaction_Scheme Key Reactions of this compound cluster_ether Etherification cluster_coupling Cross-Coupling start This compound williamson Williamson (NaH, R-X) start->williamson O-alkylation mitsunobu Mitsunobu (PPh3, DIAD, R-OH) start->mitsunobu O-alkylation suzuki Suzuki (Ar-B(OH)2, Pd cat.) start->suzuki C-C coupling buchwald Buchwald-Hartwig (R2NH, Pd cat.) start->buchwald C-N coupling ether_prod Ether Product williamson->ether_prod mitsunobu->ether_prod coupling_prod Coupling Product suzuki->coupling_prod buchwald->coupling_prod

Reaction pathways for library diversification.

Decision_Tree Building Block Selection Logic start Desired Transformation? ether Etherification start->ether O-Alkylation suzuki Suzuki Coupling start->suzuki C-C Coupling buchwald Buchwald-Hartwig start->buchwald C-N Coupling chloro This compound ether->chloro Good Yield bromo (5-Bromopyridin-2-yl)methanol ether->bromo Good Yield unsub (Pyridin-2-yl)methanol ether->unsub Acceptable Yield suzuki->chloro Lower Cost/ Forcing Conditions suzuki->bromo Higher Reactivity /Milder Conditions buchwald->chloro Lower Cost/ Forcing Conditions buchwald->bromo Higher Reactivity /Milder Conditions

A decision tree for selecting the optimal building block.

Conclusion

The choice between this compound and its analogues for parallel synthesis is a nuanced decision that depends on the specific chemical transformation and project goals.

  • For etherification reactions , all three building blocks are viable, with the halogenated derivatives often providing slightly higher yields and success rates.

  • For palladium-catalyzed cross-coupling reactions , (5-Bromopyridin-2-yl)methanol is generally the superior choice due to the higher reactivity of the C-Br bond, which translates to milder reaction conditions, higher yields, and a broader substrate scope.[4]

  • This compound represents a more cost-effective option for cross-coupling reactions, but researchers must be prepared to invest more time in optimizing reaction conditions, including the use of more sophisticated and often more expensive catalyst systems, to achieve satisfactory results.[4][5]

Ultimately, a balanced consideration of reactivity, cost, and the specific goals of the library synthesis will guide the selection of the most appropriate building block for a given parallel synthesis campaign. This guide provides the foundational data and workflows to aid researchers in making informed decisions to accelerate their drug discovery efforts.

References

Navigating the Synthesis of Kinase Inhibitors: A Cost-Benefit Analysis of Chlorinated Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of large-scale active pharmaceutical ingredient (API) synthesis. This guide provides a comparative analysis of (5-Chloropyrimidin-2-yl)methanol and its alternatives, primarily 2,4-dichloropyrimidine and its derivatives, as key building blocks in the synthesis of kinase inhibitors, with a focus on the Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib.

The pyrimidine core is a ubiquitous and privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. The strategic introduction of substituents onto this ring is paramount for achieving desired potency and selectivity. Halogenated pyrimidines, such as (5-Chloropyrimidin-2-yl)methanol and its isomers, serve as versatile intermediates, allowing for the sequential and regioselective introduction of various moieties through cross-coupling and nucleophilic substitution reactions.

This analysis delves into the practical considerations of utilizing these building blocks in a large-scale manufacturing context, weighing factors such as cost, availability, reaction efficiency, and process safety.

Comparative Cost Analysis of Key Pyrimidine Building Blocks

The economic viability of a synthetic route is heavily dependent on the cost of starting materials, especially for large-scale production. The following table provides an estimated cost comparison for (5-Chloropyrimidin-2-yl)methanol and common alternative pyrimidine precursors. Prices are based on currently available data from various suppliers and are subject to change based on quantity, purity, and market fluctuations.

ReagentCAS NumberRepresentative Small-Scale Price (USD)Representative Bulk Price (USD/kg)Availability
(5-Chloropyrimidin-2-yl)methanol944902-98-1$417/g[1]Request QuoteReadily available in lab quantities; bulk availability may require custom synthesis.
(5-Chloropyrazin-2-yl)methanol72788-94-4$30/g[2]~$1/kg (industrial grade)[3]Good availability in both lab and bulk quantities.
2,4-Dichloropyrimidine3934-20-1$18.53/25g[4]~$125/kg[5]Excellent availability in large quantities.
2,4-Dichloro-5-methoxypyrimidine19646-07-2$52.00/25g[6]Request QuoteReadily available in lab and moderate bulk quantities.

Note: Bulk pricing is highly variable. The prices listed are estimates and should be confirmed with suppliers for specific quantities.

Performance in Large-Scale Synthesis: A Case Study of Ceritinib

Ceritinib (LDK378) is a potent second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Its molecular structure features a 2,4-diaminopyrimidine core. The synthesis of Ceritinib provides an excellent case study for comparing the utility of different chlorinated pyrimidine starting materials.

While a direct synthesis using (5-Chloropyrimidin-2-yl)methanol is not the most common route, the core pyrimidine structure is typically constructed using a more readily available and cost-effective precursor like 2,4-dichloro-5-substituted pyrimidine .

Synthetic Strategy Overview

A common strategy for the synthesis of the Ceritinib core involves the sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, stepwise addition of the different amine side chains.

G start 2,4-Dichloropyrimidine Derivative step1 First S_NAr Reaction (e.g., with 2-(isopropylsulfonyl)aniline) start->step1 intermediate Monochloro-monoamino Pyrimidine Intermediate step1->intermediate step2 Second S_NAr Reaction (e.g., with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) intermediate->step2 product 2,4-Diaminopyrimidine Core of Ceritinib step2->product

Fig. 1: General synthetic workflow for the Ceritinib core.
Alternative 1: 2,4-Dichloropyrimidine

This is a widely used and cost-effective starting material. The synthesis of the Ceritinib core from 2,4-dichloropyrimidine would involve two sequential SNAr reactions.

Advantages:

  • Low Cost and High Availability: As a basic building block, it is produced on a large scale and is therefore relatively inexpensive.[4][5]

  • Well-Established Reactivity: The reaction pathways and conditions for sequential substitutions are well-documented in chemical literature.

Disadvantages:

  • Potential for Regioselectivity Issues: While the C4 position is generally more reactive, achieving high regioselectivity in the first substitution can sometimes require careful optimization of reaction conditions to avoid mixtures of isomers.

  • Additional Functionalization Steps: If substituents are required on the pyrimidine ring itself (as in the case of Ceritinib, which has a chlorine at the 5-position), these must be introduced in separate steps, either before or after the coupling reactions, adding to the overall step count.

Alternative 2: 2,4-Dichloro-5-methoxypyrimidine

This building block is closer in structure to the pyrimidine core of some kinase inhibitors and can be a valuable alternative. For the synthesis of Ceritinib, a 2,4-dichloro-5-chloropyrimidine would be a more direct precursor.

Advantages:

  • Pre-installed Functionality: The presence of the substituent at the 5-position simplifies the overall synthesis by reducing the number of steps.

  • Potentially Higher Regioselectivity: The electronic nature of the C5 substituent can influence the reactivity of the C2 and C4 positions, potentially leading to improved regioselectivity in the first SNAr reaction.

Disadvantages:

  • Higher Cost: As a more functionalized and less common building block, it is generally more expensive than 2,4-dichloropyrimidine.[6]

  • Availability: While available, the number of large-scale suppliers may be more limited compared to the simpler dichloropyrimidine.

The Role of (5-Chloropyrimidin-2-yl)methanol

While not a direct precursor in the most common Ceritinib syntheses, (5-Chloropyrimidin-2-yl)methanol represents a different synthetic strategy. The hydroxymethyl group can be used for various transformations, such as:

  • Etherification: To link to other parts of the molecule.

  • Oxidation: To form an aldehyde or carboxylic acid for further functionalization.

  • Conversion to a leaving group: Followed by nucleophilic substitution.

This building block would be more suitable for synthesizing molecules where a one-carbon linker is required at the 2-position of the pyrimidine ring.

Experimental Protocols

The following are generalized, representative protocols for key transformations in the synthesis of a 2,4-diaminopyrimidine core, based on procedures described in the literature for Ceritinib synthesis.[6][7]

Protocol 1: First SNAr Reaction with 2,4-Dichloropyrimidine Derivative

Objective: To regioselectively substitute one chlorine atom of a 2,4-dichloropyrimidine derivative with an aniline.

Materials:

  • 2,4-Dichloro-5-substituted-pyrimidine (1.0 equiv)

  • Substituted aniline (e.g., 2-(isopropylsulfonyl)aniline) (1.0-1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent (e.g., 2-propanol, DMF, or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suitable reactor under an inert atmosphere, charge the 2,4-dichloro-5-substituted-pyrimidine and the chosen solvent.

  • Add the substituted aniline to the mixture.

  • Slowly add DIPEA to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product may be purified by recrystallization or column chromatography to yield the monochloro-monoamino pyrimidine intermediate.

Protocol 2: Second SNAr Reaction

Objective: To substitute the remaining chlorine atom with a second, different aniline.

Materials:

  • Monochloro-monoamino pyrimidine intermediate from Protocol 1 (1.0 equiv)

  • Second substituted aniline (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) (1.0-1.2 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid or HCl) (catalytic to stoichiometric amount)

  • Solvent (e.g., n-butanol, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reactor under an inert atmosphere, charge the monochloro-monoamino pyrimidine intermediate, the second substituted aniline, and the solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to 100-140 °C and monitor the progress by HPLC.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the reaction mixture is worked up by adding a base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified by recrystallization to yield the 2,4-diaminopyrimidine core.

G start Charge Reactor with 2,4-Dichloropyrimidine Derivative and Solvent add_aniline1 Add First Aniline start->add_aniline1 add_base Add DIPEA add_aniline1->add_base heat1 Heat to 80-100 °C add_base->heat1 monitor1 Monitor by HPLC heat1->monitor1 workup1 Workup and Isolation of Intermediate monitor1->workup1 charge_intermediate Charge Reactor with Intermediate and Solvent workup1->charge_intermediate add_aniline2 Add Second Aniline charge_intermediate->add_aniline2 add_acid Add Acid Catalyst add_aniline2->add_acid heat2 Heat to 100-140 °C add_acid->heat2 monitor2 Monitor by HPLC heat2->monitor2 workup2 Workup and Purification of Final Product monitor2->workup2

Fig. 2: Experimental workflow for the two-step SNAr synthesis.

Signaling Pathway Context: ALK and CDK Inhibition

The pyrimidine-based molecules synthesized using these building blocks often target protein kinases, which are crucial regulators of cell signaling. Understanding the targeted pathway is essential for drug development professionals.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation and survival through downstream pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Ceritinib and other ALK inhibitors are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream oncogenic signals.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ceritinib Ceritinib Ceritinib->ALK Inhibits

Fig. 3: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Conclusion and Recommendations

For the large-scale synthesis of kinase inhibitors with a 2,4-diaminopyrimidine core, such as Ceritinib, the use of 2,4-dichloropyrimidine or a 2,4-dichloro-5-substituted pyrimidine offers a more established and cost-effective approach compared to starting with a (chloropyrimidin-2-yl)methanol derivative.

Key Recommendations:

  • For Cost-Driven Projects: 2,4-Dichloropyrimidine is the most economical choice, provided that potential regioselectivity issues can be effectively managed during process development and that any required ring substitutions are integrated efficiently into the overall synthesis.

  • For Streamlined Synthesis: A pre-functionalized building block like 2,4-dichloro-5-methoxypyrimidine (or a chloro-analogue) can significantly reduce the number of synthetic steps, potentially leading to higher overall yields and simpler purification, which may offset the higher initial cost of the starting material.

  • (5-Chloropyrimidin-2-yl)methanol and its isomers should be considered for synthetic targets where a one-carbon linker at the 2-position of the pyrimidine ring is a key structural feature.

Ultimately, the optimal choice of starting material will depend on a thorough cost-benefit analysis that considers not only the price per kilogram of the building block but also the total number of synthetic steps, the cost of all reagents and solvents, process safety considerations, and the overall yield and purity of the final API. A pilot-scale run and process optimization are crucial for making an informed decision for any large-scale manufacturing campaign.

References

Safety Operating Guide

Proper Disposal of (5-Chloropyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (5-Chloropyridin-2-yl)methanol. This guide provides a procedural, step-by-step plan to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the following safety measures must be implemented:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2]

  • Ventilation: All manipulations of this compound and its associated waste must be performed in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2]

  • Spill Management: In the event of a spill, the material should be absorbed using an inert substance like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[1][3] Under no circumstances should the chemical or its residue be allowed to enter drains or waterways.[1]

Data Presentation: Hazard Summary

Based on analogous chlorinated pyridine compounds, the potential hazards of this compound are summarized below.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid all direct contact and inhalation through the use of appropriate PPE and ventilation.[1]
Skin Irritation Expected to cause skin irritation.[1]Wear suitable protective gloves and clothing.[1]
Eye Irritation Expected to cause serious eye irritation.[1]Wear appropriate eye protection, such as safety glasses or goggles.[1]
Environmental Hazard As a halogenated organic compound, it may be persistent in the environment.Must be disposed of as hazardous waste; do not release to the environment.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

  • Waste Characterization and Segregation:

    • This compound must be classified as a halogenated organic waste .[3][4][5]

    • It is crucial to segregate this waste stream from non-halogenated organic wastes.[2][4] This practice is not only a regulatory requirement but also a cost-control measure, as the disposal of mixed halogenated waste is significantly more expensive.[6]

    • Avoid mixing with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent dangerous chemical reactions.[1]

  • Containerization:

    • Collect waste in a designated, chemically compatible, and leak-proof container, typically made of polyethylene or glass.[1]

    • The container must be equipped with a secure, screw-top cap and must be kept tightly closed at all times, except when actively adding waste.[1][5]

  • Labeling:

    • The waste container must be clearly and accurately labeled.

    • The label must prominently feature the words "Hazardous Waste ".[1][2]

    • The full chemical name, "this compound" , must be written out. Chemical formulas or abbreviations are not acceptable.[1][2]

    • For mixtures, all constituents and their approximate percentages must be listed.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

    • The storage area should have secondary containment to mitigate any potential leaks.[2]

    • The container should be stored in a cool, dry, and well-ventilated location, away from any sources of ignition.[7]

  • Disposal and Pickup:

    • When the container is nearly full (approximately 75% capacity is recommended to prevent overfilling and spills) or is no longer needed, a waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department or equivalent authority.[1][2]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Final Disposition:

    • The final disposal of this compound waste will be managed by a licensed and certified hazardous waste disposal company.[8] The most common method for this type of chemical is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][9]

Visualization of Disposal Workflow

G A Start: Generation of this compound Waste B Characterize as Hazardous Waste: Halogenated Organic Compound A->B C Select a Designated, Compatible, and Leak-Proof Waste Container B->C D Label Container Correctly: 'Hazardous Waste' Full Chemical Name Constituents and Percentages C->D E Segregate from Non-Halogenated Waste and Other Incompatible Materials D->E F Store in a Designated Satellite Accumulation Area with Secondary Containment E->F G Is the container full or no longer in use? F->G H Continue to Add Waste as Generated G->H No I Arrange for Pickup with Institutional Environmental Health & Safety (EHS) G->I Yes H->F J EHS Manages Final Disposal via Licensed Hazardous Waste Vendor (e.g., High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (5-Chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Chloropyridin-2-yl)methanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to the following safety measures is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory. A face shield should be worn when there is a risk of splashing[2].
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection. For prolonged or high-risk exposure, consider double gloving or using butyl rubber gloves. Always inspect gloves for damage before use and change them immediately upon contamination[2][3].
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing[2].
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is required[4][5].
Foot Protection Closed-toe ShoesClosed-toe shoes are required to protect against spills and falling objects[4].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps for preparation, handling, and post-handling activities.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Inspect and Don All Required PPE prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed to Handling handling2 Use Appropriate Tools to Avoid Dust handling1->handling2 handling3 Keep Container Tightly Closed handling2->handling3 post1 Decontaminate Work Area and Equipment handling3->post1 Proceed to Post-Handling post2 Dispose of Contaminated PPE as Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Protocol

Preparation:

  • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered[4].

  • Verify that an eyewash station and safety shower are readily accessible[4].

  • Put on all required personal protective equipment (PPE) as detailed in the table above[2][4].

Handling:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of dust[4].

  • When weighing and transferring the solid, use tools such as a spatula and weighing paper to avoid generating dust[4].

  • Keep the container tightly closed when not in use[4][6].

Post-Handling:

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn[2][4].

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste[4][6].

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste[2][6].

Waste Characterization:

  • Label all waste containers clearly with the contents, including "this compound" and the appropriate hazard symbols.

Waste Collection and Storage:

  • Collect waste in a designated, sealed, and properly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Method:

  • Dispose of the hazardous waste through a licensed professional waste disposal service[5]. Do not dispose of it down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.